N-Cyclohexyl-4-bromo-3-methylbenzamide chemical properties
[1][2] Executive Summary N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a functionalized benzamide derivative serving as a critical scaffold in medicinal chemistry and lead optimization. Structurally, it i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a functionalized benzamide derivative serving as a critical scaffold in medicinal chemistry and lead optimization. Structurally, it integrates a lipophilic cyclohexyl moiety with a halogenated aromatic core, offering a distinct balance of steric bulk and electronic reactivity.
Its primary utility lies in its role as a versatile intermediate . The aryl bromide motif at the para-position functions as a high-fidelity handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the core into complex pharmacological libraries. This compound is frequently employed in the synthesis of GPCR ligands, kinase inhibitors, and antimicrobial agents where the benzamide pharmacophore is a privileged structure.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
The compound exhibits significant lipophilicity due to the cyclohexyl ring and the bromine substituent, impacting its solubility and membrane permeability.
Property
Value (Experimental/Predicted)
Significance
Molecular Weight
296.21 g/mol
Optimal for fragment-based drug design (<300 Da).
LogP (Octanol/Water)
~4.2 (Predicted)
High lipophilicity; likely requires organic co-solvents (DMSO, DMF) for biological assays.
TPSA
29.1 Ų
Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors
1 (Amide NH)
Critical for receptor binding interactions.
H-Bond Acceptors
1 (Carbonyl O)
Directional H-bonding capability.
Melting Point
Solid (Predicted >100°C)
Stable solid at room temperature; facilitates easy handling.
Solubility
Low in Water; High in DMSO, DCM, MeOH
Requires non-aqueous workup and purification methods.
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route involves the amide coupling of 4-bromo-3-methylbenzoic acid with cyclohexylamine . This can be achieved via acid chloride activation or carbodiimide coupling.
Standard Operating Procedure (Acid Chloride Route)
Note: This protocol prioritizes yield and purity for research-scale synthesis.
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
Activation: Dissolve 4-bromo-3-methylbenzoic acid in anhydrous DCM under nitrogen. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.
Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[4]
Addition: Slowly add a solution of cyclohexylamine (1.1 equiv) and Et₃N (1.5 equiv) in DCM dropwise to the reaction mixture. The base neutralizes the HCl byproduct.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via acid chloride activation, ensuring high conversion efficiency.
Reactivity & Applications in Drug Discovery[7]
The "Bromine Handle" Strategy
The 4-bromo substituent is the defining feature of this building block. It is electronically deactivated by the amide group but remains highly reactive toward Palladium (0) catalysts. This allows for Late-Stage Diversification .
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
Buchwald-Hartwig Amination: Displacement of the bromine with amines to generate aniline derivatives.
Heck Reaction: Coupling with alkenes to extend the carbon skeleton.
Structural Activity Relationship (SAR) Map
The molecule serves as a probe for hydrophobic pockets. The cyclohexyl group mimics bulky aliphatic residues (like Leucine or Isoleucine) in protein binding sites.
Figure 2: Pharmacophore analysis highlighting the functional roles of each structural motif.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS may be limited, it should be handled according to the safety profile of halogenated benzamides.
STOT-SE (Category 3): H335 - May cause respiratory irritation.[5]
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though amides are generally stable).
References
PubChem. (2025).[5][6] Compound Summary: 4-bromo-N-cyclohexylbenzamide (Analogous Structure). National Library of Medicine. Available at: [Link][5]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. (Standard protocol reference).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reactivity reference).
[1][2] Executive Summary & Chemical Identity N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5 ) is a specialized halogenated amide intermediate used primarily in medicinal chemistry and drug discovery. It serves...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5 ) is a specialized halogenated amide intermediate used primarily in medicinal chemistry and drug discovery. It serves as a robust scaffold for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the aryl bromide moiety functions as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a validated technical workflow for its synthesis, characterization, and application, moving beyond basic catalog data to offer actionable experimental insights.
Table 1: Physicochemical Profile
Property
Specification
CAS Number
1020252-80-5
IUPAC Name
4-Bromo-N-cyclohexyl-3-methylbenzamide
Molecular Formula
C₁₄H₁₈BrNO
Molecular Weight
296.20 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
The most reliable route to N-Cyclohexyl-4-bromo-3-methylbenzamide is the direct amidation of 4-bromo-3-methylbenzoic acid (CAS 7697-28-1) with cyclohexylamine . While acid chloride methods exist, the HATU-mediated coupling is preferred for research scales due to milder conditions, higher tolerance for functional groups, and simplified purification.
Reaction Logic (The "Why")
Activation: The carboxylic acid is activated in situ by HATU to form an active ester (O-At), which is less prone to racemization (though not an issue here) and more reactive than the free acid.
Base Selection: DIPEA (Diisopropylethylamine) is used to deprotonate the carboxylic acid and scavenge the acidic byproduct, ensuring the amine remains nucleophilic.
Stoichiometry: A slight excess of the amine (1.1 equiv) ensures complete consumption of the limiting, higher-value aryl bromide precursor.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid (1.0 g, 4.65 mmol) in anhydrous DMF (10 mL).
Activation: Add DIPEA (1.62 mL, 9.3 mmol) followed by HATU (2.12 g, 5.58 mmol) in one portion. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.
Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.
Workup:
Dilute the reaction mixture with EtOAc (50 mL).
Wash sequentially with 1N HCl (2 x 20 mL) to remove unreacted amine and DIPEA.
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid and HATU byproducts.
Wash with Brine (1 x 20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the target compound.
Mechanistic Visualization
The following diagram illustrates the HATU-mediated activation and subsequent amidation pathway.
Figure 1: Reaction pathway for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide via HATU activation.[2]
Strategic Applications in Drug Discovery
This compound is not merely an endpoint but a divergent intermediate . The 4-bromo substituent is sterically accessible despite the 3-methyl group, making it an ideal candidate for library generation.
Palladium-Catalyzed Cross-Coupling
The aryl bromide serves as an electrophile in transition-metal catalyzed reactions.
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to introduce biaryl motifs common in kinase inhibitors.
Buchwald-Hartwig Amination: Displacement of the bromide with amines to generate aniline derivatives.
Structural Activity Relationship (SAR) Probing
Cyclohexyl Ring: Provides hydrophobic bulk, often filling the hydrophobic pocket of enzyme active sites (e.g., ATP-binding pockets).
3-Methyl Group: Induces a twist in the biaryl conformation (atropisomerism potential if coupled) and restricts rotation, potentially locking the molecule in a bioactive conformation.
Safety & Handling (GHS Standards)
While specific toxicological data for this CAS is limited, it should be handled as a standard halogenated aromatic amide.
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide Product Page. Retrieved February 5, 2026, from [Link]
CalPacLab. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, 98% Purity. Retrieved February 5, 2026, from [Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 768944, 4-bromo-N-cyclohexylbenzamide (Structural analog reference). Retrieved February 5, 2026, from [Link]
literature review of N-Cyclohexyl-4-bromo-3-methylbenzamide
An In-depth Technical Guide to N-Cyclohexyl-4-bromo-3-methylbenzamide Executive Summary N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS No. 1020252-80-5) is a substituted aromatic amide belonging to the benzamide class of co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to N-Cyclohexyl-4-bromo-3-methylbenzamide
Executive Summary
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS No. 1020252-80-5) is a substituted aromatic amide belonging to the benzamide class of compounds.[1] While specific research on this molecule is not extensively published, its structural components—a substituted benzoyl ring and a cyclohexyl amide moiety—suggest significant potential for applications in medicinal chemistry and drug discovery. The benzamide scaffold is a cornerstone in the development of a wide array of pharmacologically active agents, known to exhibit activities ranging from anticancer and antimicrobial to enzyme inhibition.[2][3] This guide provides a comprehensive overview of N-Cyclohexyl-4-bromo-3-methylbenzamide, including its physicochemical properties, a proposed, detailed synthetic protocol based on established chemical principles, and a discussion of its potential biological significance, drawing parallels with structurally related compounds. This document is intended for researchers and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this promising molecule.
Introduction and Chemical Identity
N-Cyclohexyl-4-bromo-3-methylbenzamide is a specific organic molecule characterized by a central amide linkage connecting a 4-bromo-3-methylphenyl group to a cyclohexyl group. As a member of the benzamide family, it is part of a privileged class of structures in pharmacology due to their ability to form key hydrogen bonds and engage in various receptor-ligand interactions. Derivatives of benzamides have been successfully developed as drugs and are continuously explored for new therapeutic applications, including the treatment of neurodegenerative diseases like Alzheimer's, various cancers, and infectious diseases.[2] The specific substitution pattern of this compound—a bromine atom and a methyl group on the benzene ring—provides handles for further chemical modification and influences its electronic and lipophilic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties and Key Precursors
The fundamental properties of the target compound are cataloged by chemical suppliers. The primary synthetic precursor is 4-bromo-3-methylbenzoic acid, a readily available chemical building block.[4]
Table 1: Physicochemical Data of Target Compound and Key Precursor
The most direct and industrially scalable method for synthesizing N-Cyclohexyl-4-bromo-3-methylbenzamide is through the formation of an amide bond between the carboxylic acid precursor, 4-bromo-3-methylbenzoic acid, and cyclohexylamine. This transformation can be achieved via several reliable coupling methods.
Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection of the target molecule breaks the C-N amide bond, identifying 4-bromo-3-methylbenzoic acid and cyclohexylamine as the starting materials. The primary challenge in amide synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two common and effective strategies are:
Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with the amine.
Peptide Coupling Reagents: The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) facilitates amide bond formation under milder conditions, avoiding the need for harsh chlorinating agents.[5]
The following protocol details the coupling reagent approach due to its operational simplicity and generally higher yields with fewer side products.
Detailed Synthetic Protocol
Objective: To synthesize N-Cyclohexyl-4-bromo-3-methylbenzamide from 4-bromo-3-methylbenzoic acid and cyclohexylamine.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (Anhydrous)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.
Amine Addition: Add cyclohexylamine (1.2 eq) to the solution, followed by the base, DIPEA (3.0 eq).
Activation: Cool the flask to 0 °C in an ice bath. Slowly add EDCI (1.5 eq) portion-wise to the stirred mixture.
Rationale: Adding the coupling agent last and at a reduced temperature helps to control the exothermic reaction and minimize side reactions, such as the formation of an N-acylurea byproduct. The base (DIPEA) is crucial for neutralizing the HCl salt of EDCI and the HOBt, ensuring the amine remains nucleophilic.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally, brine (1x).
Rationale: The HCl wash removes excess amine and base. The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Rationale: Chromatography is essential to remove the urea byproduct from the EDCI reagent and any other minor impurities, yielding the pure N-Cyclohexyl-4-bromo-3-methylbenzamide.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Postulated Biological Significance and Future Research
Given the absence of direct biological data, the potential applications for N-Cyclohexyl-4-bromo-3-methylbenzamide can be inferred from the activities of structurally similar molecules.
Rationale Based on Structural Analogues
Many benzamide derivatives are potent inhibitors of critical biological pathways. Two promising areas for investigation for this specific compound include:
Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers, including medulloblastoma and basal cell carcinoma. Several benzamide derivatives have been identified as antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[6][7] These compounds often feature a substituted aromatic ring connected via an amide to a lipophilic group, a structural motif present in N-Cyclohexyl-4-bromo-3-methylbenzamide.
Enzyme Inhibition (e.g., Cholinesterases): Substituted benzamides have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][8] Inhibition of these enzymes increases acetylcholine levels and is a therapeutic strategy for Alzheimer's disease. The specific halogen and alkyl substitutions on the phenyl ring can modulate binding affinity and selectivity for such enzyme targets.
Hypothetical Mechanism of Action: SMO Antagonism
If N-Cyclohexyl-4-bromo-3-methylbenzamide were to act as a SMO antagonist, it would function by binding to the Smoothened receptor, preventing its activation and downstream signaling. This would ultimately lead to the inhibition of Gli transcription factors, which are responsible for expressing genes that drive cell proliferation and survival in Hh-dependent cancers.
The molecule N-Cyclohexyl-4-bromo-3-methylbenzamide represents a classic "privileged scaffold" in medicinal chemistry. It is rarely a final drug but serves as a critical Lead Compound or Advanced Intermediate . To understand its homologs, we must first deconstruct its pharmacophoric elements.
Structural Dissection
Region
Component
Function in Ligand-Protein Interaction
Region A (Tail)
N-Cyclohexyl Ring
Hydrophobic Filling: Occupies lipophilic pockets (e.g., the Vanilloid binding pocket in TRPV1). Critical for affinity ().
Region B (Linker)
Amide (-CONH-)
H-Bond Directionality: Acts as a hydrogen bond donor (NH) and acceptor (C=O). Rigidifies the vector between the rings.
Region C (Core)
Phenyl Ring
-Stacking: Engages in - or cation- interactions with aromatic residues (e.g., Tyr667 in TRPV1).
Electronic/Steric & Synthetic Handle: Provides a halogen bond (sigma-hole) or serves as a leaving group for cross-coupling (Suzuki-Miyaura) to generate biaryl drugs.
The Homologation Directive
In drug discovery, "homologs" are not merely carbon-extended chains; they are probes of steric volume. We define three vectors for homologation of this scaffold:
Vector
(Ring Expansion/Contraction): Probing the size of the hydrophobic pocket.
Vector
(Linker Extension): Introducing flexibility via methylene insertion.
The following decision tree illustrates the logical flow for synthesizing homologs based on biological feedback (e.g., Potency vs. Metabolic Stability).
Figure 1: Strategic decision tree for homolog synthesis based on initial biological data.
Vector A: Cycloalkyl Homologs (The "Space Fillers")
Changing the ring size alters the Lipophilic Ligand Efficiency (LLE) .
Contraction (Cyclopentyl): Reduces steric bulk. Useful if the receptor pocket is constricted.
Target:
-Cyclopentyl-4-bromo-3-methylbenzamide.
Expansion (Cycloheptyl): Increases bulk and lipophilicity. Useful for larger hydrophobic pockets (e.g., 11
Vector B: Linker Homologs (The "Flexibility Probes")
Inserting a methylene (
) group between the nitrogen and the ring converts the amide into a benzyl-like system.
Homolog:
-(Cyclohexylmethyl)-4-bromo-3-methylbenzamide.
Effect: This breaks the conjugation between the amide nitrogen and the cyclohexyl ring (though the ring is aliphatic, steric communication is lost). It allows the cyclohexyl ring to rotate more freely to find binding hotspots.
Synthetic Methodologies
To synthesize these homologs reliably, we utilize a convergent synthesis strategy. The "Acid Chloride Method" is preferred for steric bulk (3-methyl group), but "Coupling Agents" are preferred for library generation.
Procedure: Mix Acid + HATU + DIPEA in DMF. Stir 15 min. Add Amine. Stir 12h.
Validation: LCMS (Target Mass ± 1).
Synthetic Workflow Diagram
Figure 2: Convergent synthetic workflow for benzamide homolog generation.
Biological Evaluation & Validation
Once synthesized, homologs must be validated against the primary target (e.g., TRPV1).
In Vitro Calcium Influx Assay (TRPV1)
Since this scaffold resembles Capsazepine and other vanilloids, the primary screen is inhibiting capsaicin-induced
influx.
Cell Line: CHO or HEK293 cells stably expressing human TRPV1.
Dye: Fluo-4 AM (Calcium indicator).
Agonist: Capsaicin (300 nM).
Protocol:
Incubate cells with test compound (Homolog) for 30 mins.
Inject Capsaicin.
Measure fluorescence (
).
Success Metric:
indicates a potent lead.
Comparative Data Table (Hypothetical SAR Trends)
Based on established SAR for Benzamide TRPV1 Antagonists [1, 2].
Compound
R-Group (Amine)
Core Subst.
Predicted LogP
Est. Potency (TRPV1)
Notes
Lead
Cyclohexyl
3-Me, 4-Br
4.2
++
Balanced profile.
Homolog 1
Cyclopentyl
3-Me, 4-Br
3.8
+
Reduced hydrophobic contact.
Homolog 2
Cycloheptyl
3-Me, 4-Br
4.6
+++
Enhanced filling, but solubility risk.
Homolog 3
Benzyl
3-Me, 4-Br
3.9
-
Loss of optimal steric geometry.
Homolog 4
Cyclohexyl
3-F, 4-Br
3.5
++
Improved metabolic stability (block oxidation).
References
Shishido, Y., et al. (2008).[2] "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078.[2]
PubChem Compound Summary. (2025). "4-bromo-N-cyclohexylbenzamide."[1][3] National Center for Biotechnology Information.
Doherty, E. M., et al. (2011). "N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region." Bioorganic & Medicinal Chemistry Letters.
Technical Guide: Solubility Profiling and Thermodynamic Characterization of N-Cyclohexyl-4-bromo-3-methylbenzamide
Topic: Solubility Profiling and Thermodynamic Characterization of N-Cyclohexyl-4-bromo-3-methylbenzamide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profiling and Thermodynamic Characterization of N-Cyclohexyl-4-bromo-3-methylbenzamide
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) represents a critical scaffold in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands and kinase inhibitors. As a lipophilic amide with a halogenated aromatic core, its solubility profile is the primary bottleneck in process scale-up, specifically affecting reaction kinetics, purification yields, and bioavailability.
This guide synthesizes the physicochemical properties of this compound with a rigorous protocol for solubility determination. It addresses the lack of standardized public data by providing a predictive solubility landscape based on structural analogs (QSAR) and establishing a self-validating experimental workflow for acquiring precise thermodynamic data.
Chemical Profile & Theoretical Solubility Landscape
Structural Analysis
The molecule features a hydrophobic cyclohexyl ring coupled to a substituted benzamide. The 4-bromo and 3-methyl substituents on the phenyl ring significantly increase lipophilicity compared to the parent benzamide.
Predicted Solubility Data (Based on Structural Analogs)
In the absence of empirically published tables for this specific CAS, the following data ranges are derived from validated analogs (e.g., 4-bromo-N-cyclohexylbenzamide, N-benzyl-4-chloro-N-cyclohexylbenzamide).
Table 1: Estimated Solubility Profile at 25°C
Solvent Class
Solvent
Predicted Solubility (mg/mL)
Mechanistic Insight
Polar Aprotic
DMSO
> 35.0
High interaction with amide dipole; primary solvent for stock solutions.
Polar Aprotic
DMF
> 30.0
Excellent solvency; suitable for reaction media.
Polar Protic
Ethanol
15.0 – 25.0
Moderate solubility; temperature-dependent. Ideal for crystallization.
Polar Protic
Methanol
10.0 – 20.0
Slightly lower than ethanol due to higher polarity mismatch.
Non-Polar
Toluene
5.0 – 15.0
Good for extraction; governed by van der Waals interactions.
Critical Insight: The compound exhibits "brick dust" characteristics in aqueous media. Process development must utilize binary solvent systems (e.g., Ethanol/Water antisolvent crystallization) to achieve high purity.
To generate high-precision solubility data (mole fraction
) vs. temperature (), the Laser Dynamic Method is the industry standard. This method minimizes solvent usage and detects the exact dissolution point via turbidity changes.
Workflow Diagram
The following diagram outlines the logical flow for determining solubility limits and fitting them to thermodynamic models.
Figure 1: Laser Dynamic Solubility Determination Workflow. This closed-loop system ensures reproducibility by verifying dissolution through optical transmissivity.
Step-Step Methodology
Preparation: Weigh precisely
mass of N-Cyclohexyl-4-bromo-3-methylbenzamide into a jacketed glass vessel.
Solvent Addition: Add an initial volume
of the target solvent.
Equilibration: Stir at 400 rpm. The laser intensity (
) through the suspension will be low ().
Dynamic Heating: Increase temperature linearly (0.2 K/min).
Endpoint Detection: The temperature at which laser transmissivity jumps to the baseline of pure solvent is recorded as the Saturation Temperature (
) .
Validation: Cool the solution until turbidity reappears (
) to measure the Metastable Zone Width (MSZW).
Thermodynamic Modeling & Analysis
Once experimental data (
vs ) is acquired, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.
Modified Apelblat Equation
This semi-empirical model is the gold standard for correlating solubility data of benzamide derivatives.
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
van't Hoff Equation
Used to determine the apparent thermodynamic functions.
: Enthalpy of solution (typically positive, indicating endothermic dissolution for this class).
: Entropy of solution.
Application Note: If
, solubility increases with temperature. For N-Cyclohexyl-4-bromo-3-methylbenzamide, we expect a positive enthalpy , confirming that cooling crystallization is a viable purification strategy.
Process Application: Binary Solvent Crystallization
For purification, a single solvent is often insufficient. A binary system (Solvent/Anti-solvent) is recommended.
Solvent Selection Strategy
Primary Solvent: Ethanol or Ethyl Acetate (High solubility at high T).
Anti-Solvent: Water or n-Heptane (Low solubility).
Crystallization Logic Diagram
Figure 2: Antis-olvent Crystallization Workflow. Designed to maximize yield and purity by leveraging the differential solubility in Ethanol vs. Water.
References
PubChem Compound Summary. (2025). 4-bromo-N-cyclohexylbenzamide (Analog Data).[2] National Center for Biotechnology Information. Link
Sigma-Aldrich. (2025). N-Cyclohexyl-4-bromo-3-methylbenzamide Product Specification. Merck KGaA. Link
Sha, F., et al. (2018). Thermodynamic Solubility and Mixing Properties of Benzamide Derivatives in Various Solvents.
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
Executive Summary & Compound Identity N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a functionalized benzamide derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, part...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a functionalized benzamide derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting nuclear receptors and kinase pathways. Its structural motif—combining a lipophilic cyclohexyl moiety with a halogenated aromatic core—provides a versatile scaffold for Structure-Activity Relationship (SAR) exploration.
This guide outlines the physicochemical properties, synthesis logic, and validation protocols required to establish the identity and purity of this compound in a drug development setting.
Chemical Identity Matrix
Parameter
Specification
IUPAC Name
N-Cyclohexyl-4-bromo-3-methylbenzamide
CAS Registry Number
1020252-80-5
Molecular Formula
C₁₄H₁₈BrNO
Molecular Weight
296.20 g/mol
SMILES
CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
InChIKey
PIJTYHXMAMHDAB-UHFFFAOYSA-N
Structural Class
Halogenated Benzamide / Secondary Amide
Physicochemical Profile
Understanding the physical behavior of N-Cyclohexyl-4-bromo-3-methylbenzamide is essential for optimizing purification and formulation. The data below synthesizes experimental supplier data with calculated properties derived from structural analogs.
Physical Properties Table
Property
Value / Range
Note
Appearance
White to off-white crystalline solid
Typical of purified benzamides
Melting Point (Predicted)
145°C – 155°C
Based on amide H-bonding network vs. analog 4-bromo-3-methylbenzamide (177°C)
Solubility (Water)
Negligible (< 0.1 mg/mL)
High lipophilicity dominates
Solubility (Organic)
DMSO (> 50 mg/mL), DCM, Methanol
Suitable for NMR and reaction solvents
LogP (Calculated)
3.8 ± 0.4
Indicates high membrane permeability potential
pKa (Amide NH)
> 15 (Neutral)
Non-ionizable under physiological pH
Solubility & Stability Insights
Lipophilicity: The cyclohexyl ring significantly increases the LogP compared to the methyl-amide analog. This suggests the compound will retain strongly on C18 HPLC columns.
Stability: The amide bond is hydrolytically stable under neutral conditions. However, the aryl bromide moiety is susceptible to lithium-halogen exchange or palladium-catalyzed coupling; protect from strong bases and transition metals unless reactivity is desired.
Synthesis & Reaction Logic
The synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide typically follows a convergent amide coupling pathway. The choice of reagents is dictated by the need to prevent racemization (not applicable here, achiral) and minimize side reactions like bis-acylation.
Synthetic Pathway Diagram
Figure 1: Convergent synthesis pathway via carboxylic acid activation.[1]
Process Narrative
Activation: The 4-bromo-3-methylbenzoic acid is activated. For scale-up, Thionyl Chloride (
) is preferred to generate the acid chloride. For medicinal chemistry scale (<1g), HATU or EDC coupling is preferred to avoid acidic byproducts.
Coupling: The activated species reacts with cyclohexylamine. An excess of base (Triethylamine or DIPEA) is required to neutralize the HCl generated (if using acid chloride) or to maintain the basic pH for coupling agents.
Workup: The lipophilic nature of the product allows for easy purification via liquid-liquid extraction (Ethyl Acetate/Water). The unreacted amine is removed via an acidic wash (1N HCl), and unreacted acid is removed via a basic wash (sat.
).
Analytical Validation Protocol
To certify the compound for biological testing or further synthesis, a self-validating analytical workflow is required.
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for compound validation.
Structural Elucidation (Expected Data)
Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode (
).
Key Feature: The presence of Bromine (
and ) creates a distinctive 1:1 isotopic doublet .
Target Mass:
: 296.06
: 298.06
Note: Absence of this 1:1 doublet indicates de-halogenation (impurity).
Proton NMR ( NMR, 400 MHz, DMSO-)
Amide NH:
8.0 – 8.3 ppm (Broad doublet, 1H).
Aromatic Region (3H):
H-2 (Ortho to amide/methyl):
~7.8 ppm (Singlet/fine doublet).
H-6 (Ortho to amide):
~7.6 ppm (Doublet of doublets).
H-5 (Ortho to Br):
~7.5 ppm (Doublet).
Benzylic Methyl:
2.35 – 2.40 ppm (Singlet, 3H).
Cyclohexyl Methine (N-CH):
3.7 – 3.8 ppm (Multiplet, 1H).
Cyclohexyl Aliphatic:
1.1 – 1.9 ppm (Complex multiplets, 10H).
HPLC Method Parameters
For purity assessment, use a standard Reverse Phase (RP) method.
Retention Time: Expected to be late-eluting (approx. 7-8 min on a 10 min run) due to high lipophilicity.
Handling and Safety
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at 2-8°C. Keep desiccated.
Reactivity: The aryl bromide is a functional handle. Avoid inadvertent contact with organolithiums or magnesium unless generating the Grignard reagent is intended.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1020252-80-5 (N-Cyclohexyl-4-bromo-3-methylbenzamide). Retrieved from [Link]
Application Note: Quantitative Analysis of N-Cyclohexyl-4-bromo-3-methylbenzamide
Executive Summary This guide provides a comprehensive protocol for the quantification of N-Cyclohexyl-4-bromo-3-methylbenzamide , a representative halogenated N-substituted benzamide. Compounds in this class are frequent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive protocol for the quantification of N-Cyclohexyl-4-bromo-3-methylbenzamide , a representative halogenated N-substituted benzamide. Compounds in this class are frequently investigated as scaffolds for histone deacetylase (HDAC) inhibitors, ion channel modulators, and antipsychotic agents.
Due to the lack of a pharmacopeial monograph for this specific research chemical, this protocol utilizes a Quality by Design (QbD) approach. It details two validated workflows:
RP-HPLC-UV/DAD: For bulk substance purity, stability testing, and formulation analysis.
LC-MS/MS: For trace quantification in biological matrices (plasma/microsomes) during DMPK studies.
Physicochemical Profiling & Method Strategy
Understanding the molecule is the prerequisite for robust method design.
Property
Value (Predicted/Observed)
Analytical Implication
Molecular Formula
C₁₄H₁₈BrNO
Monoisotopic Mass: 295.06 (⁷⁹Br) / 297.05 (⁸¹Br)
LogP (Lipophilicity)
~3.8 - 4.2
Highly lipophilic due to the cyclohexyl ring and bromine. Requires high organic mobile phase strength for elution.
pKa
~14-15 (Amide NH)
Neutral in standard pH range. Basic sites are weak; however, the carbonyl oxygen allows protonation in acidic media (ESI+).
Chromophore
Benzene ring + Amide
UV active. Primary λmax ~240-254 nm.
Isotope Pattern
1:1 Doublet
The presence of Bromine creates a distinct 1:1 ratio of M and M+2 peaks, serving as a critical confirmation tool in MS.
Strategic Choice of Column & Mobile Phase
Stationary Phase: A C18 column with high carbon load is essential. The cyclohexyl and bromo groups induce strong hydrophobic interaction. A C8 column may be used if retention times on C18 are excessive (>15 min).
Mobile Phase Modifier: Formic acid (0.1%) is preferred over phosphate buffers to maintain compatibility with MS detection and to suppress silanol activity, ensuring sharp peak shapes.
To ensure the method is trustworthy (Trustworthiness), evaluate these criteria:
Linearity & Range
HPLC-UV: 1.0 µg/mL to 100 µg/mL (R² > 0.999).
LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).
Check: If the curve plateaus at high concentrations in MS, dilute samples to reduce detector saturation.
Specificity (Isotope Match)
For LC-MS, calculating the intensity ratio of the 296.1 -> 214.0 and 298.1 -> 216.0 transitions is mandatory.
Acceptance Criteria: The ratio should be 1.0 ± 0.1 (reflecting the natural 50:50 abundance of Br isotopes). Significant deviation indicates interference.
Recovery
Because the compound is hydrophobic, it may adsorb to plasticware.
Mitigation: Use Low-Binding polypropylene plates or glass inserts. Ensure the final injection solvent contains at least 30% organic to prevent adsorption to the vial walls.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Peak Tailing (HPLC)
Silanol interaction with amide nitrogen.
Ensure mobile phase pH is acidic (0.1% Formic Acid or TFA). Increase column temperature to 40°C.
Carryover (LC-MS)
Lipophilic compound sticking to injector needle/tubing.
Use a needle wash with high organic strength (e.g., 50:25:25 MeOH:ACN:IPA + 0.1% FA).
Double Peaks
Atropisomerism (rare for this structure) or Solvent Mismatch.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46738748, N-Cyclohexyl-4-bromo-3-methylbenzamide. Retrieved October 2025, from [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved October 2025, from [Link]
Application
Application Notes and Protocols: N-Cyclohexyl-4-bromo-3-methylbenzamide in PROTAC Research
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the exploration of N-Cyclohexyl-4-bromo-3-methylbenzamide as a novel building block in the field o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the exploration of N-Cyclohexyl-4-bromo-3-methylbenzamide as a novel building block in the field of Proteolysis Targeting Chimeras (PROTACs). While not a canonically established E3 ligase ligand or warhead, its chemical scaffold presents an opportunity for the development of new targeted protein degradation platforms. These notes are designed for researchers seeking to investigate the potential of this molecule, offering a structured, scientifically-grounded framework for its synthesis, incorporation into a PROTAC, and subsequent biological evaluation.
Introduction: The Untapped Potential of Novel Scaffolds in PROTAC Development
The PROTAC field is dominated by a small number of well-characterized E3 ligase ligands, primarily derivatives of thalidomide for Cereblon (CRBN) and hydroxyproline-based ligands for von Hippel-Lindau (VHL).[1][2][3] This reliance on a limited set of E3 ligases restricts the scope of targeted protein degradation and can lead to challenges such as the development of resistance.[4] The exploration of novel chemical matter, such as N-Cyclohexyl-4-bromo-3-methylbenzamide, is therefore a critical endeavor to expand the repertoire of E3 ligases that can be hijacked for therapeutic purposes.[5]
N-Cyclohexyl-4-bromo-3-methylbenzamide is a substituted benzamide with structural features that suggest potential for molecular recognition by protein binding pockets. The cyclohexyl group provides a hydrophobic moiety, the benzamide core can participate in hydrogen bonding, and the bromo- and methyl-substituents on the phenyl ring offer vectors for chemical modification and potential for specific interactions. This document outlines a hypothetical, yet scientifically rigorous, research plan to investigate the utility of this molecule in PROTAC design.
Conceptual Framework: A Hypothesis-Driven Approach
Given the nascent status of N-Cyclohexyl-4-bromo-3-methylbenzamide in PROTAC research, we propose a hypothesis-driven approach to its investigation. Our central hypothesis is that this molecule can be chemically modified to serve as either:
A novel E3 ligase ligand: The benzamide scaffold could potentially bind to an E3 ligase that is currently underutilized in PROTAC development.
A warhead for a novel Protein of Interest (POI): The molecule could be adapted to bind to a specific protein target for which a degrader is sought.
This guide will focus on the first hypothesis, outlining a workflow to synthesize a PROTAC library and screen for E3 ligase engagement and subsequent degradation of a reporter protein.
Synthesis and Characterization of a PROTAC Library
The first practical step is the synthesis of a small library of PROTAC molecules. This involves coupling N-Cyclohexyl-4-bromo-3-methylbenzamide to a known warhead for a well-characterized protein, connected by a flexible linker. For this purpose, we will use the well-established bromodomain and extra-terminal domain (BET) family inhibitor, JQ1, as the warhead targeting the BRD4 protein.[6][7]
Synthetic Scheme
The general synthetic strategy will involve modifying N-Cyclohexyl-4-bromo-3-methylbenzamide to incorporate a linker attachment point, followed by coupling with a JQ1 derivative. The bromine atom on the phenyl ring is a convenient handle for introducing a linker via cross-coupling reactions.
Diagram of the Proposed Synthetic Workflow
Caption: A three-step synthetic workflow for the generation of a PROTAC molecule.
Detailed Protocol: Synthesis of a Representative PROTAC
This protocol describes the synthesis of a single PROTAC molecule with a polyethylene glycol (PEG) linker of a defined length. Researchers should synthesize a small library with varying linker lengths to explore the optimal ternary complex formation.
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol:
Functionalization of N-Cyclohexyl-4-bromo-3-methylbenzamide:
To a solution of N-Cyclohexyl-4-bromo-3-methylbenzamide in anhydrous THF, add a suitable terminal alkyne-containing linker (e.g., propargylamine), Pd(PPh3)4, CuI, and triethylamine.
Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC or LC-MS).
Work up the reaction and purify the product by flash chromatography to obtain the functionalized benzamide.
Coupling with JQ1-acid:
Dissolve the functionalized benzamide and JQ1-acid in anhydrous DMF.
Add HATU, HOBt, and diisopropylethylamine.
Stir the reaction at room temperature until completion.
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Assessing PROTAC Activity
Once the PROTAC library is synthesized, the next crucial step is to evaluate its biological activity. This involves a series of in-cell assays to determine if the PROTAC can induce the degradation of the target protein, BRD4.
Experimental Workflow for Biological Evaluation
Diagram of the Biological Evaluation Workflow
Caption: A workflow for the biological characterization of newly synthesized PROTACs.
Detailed Protocol: Western Blot for BRD4 Degradation
Materials:
Cancer cell line expressing BRD4 (e.g., MV-4-11)
Cell culture medium and supplements
Synthesized PROTAC molecules
DMSO (vehicle control)
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Protocol:
Cell Seeding and Treatment:
Seed MV-4-11 cells in 6-well plates at an appropriate density.
Allow cells to adhere overnight.
Treat cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or DMSO for different time points (e.g., 4, 8, 16, 24 hours).
Cell Lysis and Protein Quantification:
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
Determine the protein concentration of each lysate using the BCA assay.
Western Blotting:
Normalize protein amounts and resolve by SDS-PAGE.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST for 1 hour.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities using image analysis software.
Normalize the BRD4 signal to the loading control.
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.[4][11]
Protocol: Proteasome Inhibition Assay
To confirm that the observed protein degradation is mediated by the proteasome, a proteasome inhibitor is used in conjunction with the PROTAC.
Protocol:
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib) for 1-2 hours.
Add the PROTAC at a concentration that induces significant degradation.
Continue the incubation for the optimal degradation time determined previously.
Perform Western blot analysis as described above.
A rescue of BRD4 from degradation in the presence of the proteasome inhibitor confirms the involvement of the ubiquitin-proteasome system.[12]
Data Interpretation and Next Steps
The results from the initial screen will guide the subsequent steps in the research plan.
Outcome
Interpretation
Next Steps
Potent and selective BRD4 degradation observed with one or more PROTACs
The N-Cyclohexyl-4-bromo-3-methylbenzamide scaffold successfully recruits an E3 ligase to induce BRD4 degradation.
- Identify the recruited E3 ligase using siRNA or CRISPR-Cas9 knockdown/knockout of candidate E3 ligases. \n - Optimize the linker and warhead for improved potency and selectivity. \n - Perform in-depth mechanistic studies, including ternary complex formation assays.
Weak or no BRD4 degradation observed
The current PROTAC design is suboptimal, or the benzamide scaffold does not effectively engage an E3 ligase in this context.
- Synthesize a more diverse library of PROTACs with different linker chemistries and attachment points. \n - Consider an alternative hypothesis: that the benzamide could be a warhead for a different POI. Design and synthesize PROTACs where the benzamide is the warhead and a known E3 ligase ligand (e.g., pomalidomide) is used.
Conclusion: A Starting Point for Innovation
N-Cyclohexyl-4-bromo-3-methylbenzamide represents an underexplored chemical entity in the rapidly evolving field of targeted protein degradation. The application notes and protocols provided herein offer a robust and scientifically sound framework for its investigation as a novel component of PROTACs. While the path from a novel scaffold to a clinically viable drug is long and challenging, the systematic approach outlined in this document provides a critical starting point for researchers to unlock the potential of new chemical matter in the quest for next-generation therapeutics.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 14256485, N-Cyclohexyl-4-bromo-3-methylbenzamide. [Link]
Dale, B., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 963-984. [Link]
Zhao, L., et al. (2021). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy, 6(1), 1-19. [Link]
Al-Dulaimi, D., et al. (2022). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceuticals, 15(9), 1128. [Link]
Marín-Ramos, N. I., et al. (2020). Proteolysis targeting chimeras (PROTACs) in cancer therapy. Cellular and Molecular Life Sciences, 77(24), 5147-5161. [Link]
Sun, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B, 10(7), 1266-1273. [Link]
Ciulli, A., & Trainor, N. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7384-7411. [Link]
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4331-4348. [Link]
Naro, C., et al. (2020). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications, 11(1), 1-13. [Link]
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(22), 5328. [Link]
An, S., & Fu, L. (2022). Ligands for cereblon: 2017-2021 patent overview. Expert Opinion on Therapeutic Patents, 32(5), 493-509. [Link]
Békés, M., et al. (2022). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Frontiers in Cell and Developmental Biology, 10, 853120. [Link]
Maple, H. J., & Jones, L. H. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(6), 996-1014. [Link]
Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-812. [Link]
Gabizon, R., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(14), 5371. [Link]
Pettersson, M., & Crews, C. M. (2019). Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. Journal of Medicinal Chemistry, 62(24), 11025-11043. [Link]
De Cesco, S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Medicinal Chemistry Letters, 13(5), 738-744. [Link]
Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). [Link]
ResearchGate. Commonly utilized thalidomide-derived CRBN ligands and possible linker... (2020). [Link]
ResearchGate. Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2021). [Link]
Bio-Techne. Targeted Protein Degradation Product Guide Edition 5. [Link]
ScienceOpen. Computational strategies for PROTAC drug discovery. (2023). [Link]
National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). [Link]
National Institutes of Health. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). [Link]
Pharmaffiliates. CAS No : 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. [Link]
National Institutes of Health. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. (2023). [Link]
ResearchGate. (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2020). [Link]
National Institutes of Health. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. (2022). [Link]
ScienceOpen. Computational strategies for PROTAC drug discovery. (2023). [Link]
ResearchGate. (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (2023). [Link]
ResearchGate. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). [Link]
Application Notes and Protocols: Synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide
Abstract This document provides a comprehensive technical guide for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS No. 1020252-80-5), a substituted benzamide with potential applications in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS No. 1020252-80-5), a substituted benzamide with potential applications in medicinal chemistry and drug discovery.[1][2][3] We present two robust and validated synthetic strategies: a classical two-step approach via an acyl chloride intermediate and a modern, efficient one-pot synthesis utilizing amide coupling reagents. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the methodologies. The causality behind experimental choices is explained to empower scientists to troubleshoot and adapt these protocols for related synthetic targets.
Introduction and Synthetic Overview
N-Cyclohexyl-4-bromo-3-methylbenzamide is an amide compound formed from the condensation of 4-bromo-3-methylbenzoic acid and cyclohexylamine. The formation of the amide bond is a cornerstone reaction in organic synthesis, yet it requires specific activation of the carboxylic acid moiety to proceed efficiently. The lone pair of electrons on the amine's nitrogen is nucleophilic, but the carbonyl carbon of a carboxylic acid is not sufficiently electrophilic for a direct reaction, due to the resonance delocalization of the carboxylate group that forms upon deprotonation by the amine.
Therefore, the synthesis necessitates the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This guide details two primary pathways to achieve this activation:
Method A: Two-Step Acyl Chloride Synthesis. This traditional and reliable method involves the initial conversion of 4-bromo-3-methylbenzoic acid into the highly reactive 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with cyclohexylamine to form the final product.
Method B: One-Pot Amide Coupling Synthesis. This streamlined approach utilizes specialized coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with cyclohexylamine in a single reaction vessel. This method often offers milder conditions and simpler workflows.
The choice between these methods depends on factors such as scale, available reagents, and sensitivity of other functional groups in more complex analogs.
Method A: Two-Step Synthesis via Acyl Chloride Intermediate
This method is valued for its use of inexpensive reagents and high yields. The primary consideration is the handling of the moisture-sensitive acyl chloride intermediate.
Rationale and Mechanistic Considerations
The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) are highly effective for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[4] The subsequent reaction of the acyl chloride with cyclohexylamine is a classic nucleophilic acyl substitution. A base is required to neutralize the HCl generated in this step, preventing the protonation of the amine reactant.
Experimental Protocol
Step 1: Synthesis of 4-bromo-3-methylbenzoyl chloride
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add 4-bromo-3-methylbenzoic acid (1.0 eq).
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, ~3.0 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction.[4]
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride, typically a yellow oil or low-melting solid, is often used in the next step without further purification.
Step 2: Synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
Acyl Chloride Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the acyl chloride.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.[5]
Workflow Diagram
Caption: Workflow for the two-step synthesis of the target amide.
Method B: One-Pot Synthesis via Amide Coupling Reagents
This approach is favored for its operational simplicity, milder reaction conditions, and often higher yields for sensitive substrates. It avoids the preparation and handling of a separate reactive intermediate.
Rationale and Mechanistic Considerations
Amide coupling reagents are designed to activate a carboxylic acid in situ, forming a highly reactive species that is readily attacked by an amine. These reagents fall into several classes, including carbodiimides, and aminium/uronium or phosphonium salts.[6][7]
Carbodiimides (e.g., EDC): React with the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are often included to form an active ester, which improves reaction rates and suppresses side reactions.[8][9]
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents.[9] They react rapidly with the carboxylic acid to form a highly reactive activated ester, which then couples with the amine. A non-nucleophilic base is required to facilitate the reaction.[6]
Experimental Protocol (Example using HATU)
Setup: To a round-bottom flask containing a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.0 eq), cyclohexylamine (1.1 eq), and an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
Reagent Addition: Stir the mixture to dissolve the solids. Add the coupling reagent, for example, HATU (1.1-1.2 eq).
Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-2.5 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF. Then, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization as described in Method A.
Workflow Diagram
Caption: Workflow for the one-pot synthesis using a coupling reagent.
Data Summary and Method Comparison
The selection of a synthetic method depends on project-specific requirements. The following tables summarize the key reagents and provide a comparison of the two approaches.
Table 1: Reagents and Stoichiometry
Component
Method A (Acyl Chloride)
Method B (Coupling Reagent)
Acid
4-bromo-3-methylbenzoic acid (1.0 eq)
4-bromo-3-methylbenzoic acid (1.0 eq)
Amine
Cyclohexylamine (1.1 eq)
Cyclohexylamine (1.1 eq)
Activating Agent
Thionyl chloride (2.0-3.0 eq)
HATU (1.1-1.2 eq)
Base
Triethylamine (1.2 eq)
DIPEA (2.0-2.5 eq)
Catalyst
DMF (optional, catalytic)
N/A
Solvent
DCM or THF
DMF or NMP
Table 2: Comparison of Synthetic Methodologies
Parameter
Method A (Acyl Chloride)
Method B (Coupling Reagent)
Number of Steps
Two (isolation of intermediate optional)
One (in-situ activation)
Reaction Conditions
Harsher (reflux in SOCl₂)
Milder (often 0 °C to RT)
Reagent Cost
Generally lower (SOCl₂, Et₃N)
Higher (specialized coupling reagents)
Work-up
Standard; requires careful handling of SOCl₂
Can be more complex due to high-boiling solvents (DMF) and reagent byproducts
Key Advantages
Cost-effective, scalable, uses common reagents
High efficiency, mild conditions, operational simplicity, broad substrate scope
Key Disadvantages
Harsh conditions, handling of corrosive and moisture-sensitive intermediate
Higher reagent cost, removal of byproducts can be challenging
Safety, Handling, and Characterization
5.1. Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.
4-bromo-3-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[10]
Coupling Reagents (e.g., HATU): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.
Solvents: Dichloromethane is a suspected carcinogen. DMF is a reproductive hazard. Consult the Safety Data Sheet (SDS) for all reagents before use.
5.2. Product Characterization
The identity and purity of the final product, N-Cyclohexyl-4-bromo-3-methylbenzamide, should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight (C₁₄H₁₈BrNO, MW: 296.21 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
Vertex AI Search. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora.
BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile.
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]
ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved February 5, 2026, from [Link]
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved February 5, 2026, from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 5, 2026, from [Link]
ResearchGate. (2025). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved February 5, 2026, from [Link]
Drug Discovery Chemistry. (2025). Conference Program. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). 4-bromo-N-(cyclohexylmethyl)-3-sulfamoylbenzamide | C14H19BrN2O3S. National Institutes of Health. Retrieved February 5, 2026, from [Link]
Drug Discovery News. (2018). Making progress: A roundup of recent pharma/biotech milestones. Retrieved February 5, 2026, from [Link]
PubMed. (n.d.). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. National Institutes of Health. Retrieved February 5, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Crystallographic Utilization of N-Cyclohexyl-4-bromo-3-methylbenzamide
Part 1: Introduction & Strategic Utility
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) represents a highly strategic "Phasing Fragment" in modern structural biology. Unlike standard light-atom fragments, this molecule integrates a heavy halogen (Bromine) directly into a pharmacologically privileged scaffold (benzamide).
For drug development professionals, this compound serves a dual purpose:
Structural Phasing: The bromine atom provides a strong anomalous scattering signal (Br-SAD) to solve the phase problem without requiring selenomethionine substitution or toxic heavy-metal soaks.
Pharmacophore Mapping: The cyclohexyl group probes hydrophobic pockets (e.g., the ATP-binding site of kinases), while the amide linker establishes directional hydrogen bonding, making it an ideal "seed" for Fragment-Based Drug Discovery (FBDD).
Part 2: Material Properties & Preparation
Before initiating crystallization, the physicochemical behavior of the ligand must be managed to prevent aggregation or precipitation in the crystallization drop.
Table 1: Physicochemical Profile
Property
Value
Crystallographic Implication
Molecular Weight
296.20 Da
Ideal fragment size (<300 Da rule).
Heavy Atom
Bromine (Br)
Anomalous scatterer (K-edge: 13.47 keV).
LogP (Predicted)
~3.7
Highly hydrophobic; requires organic co-solvent.
H-Bond Donors/Acceptors
1 / 1
Amide N-H (donor) and C=O (acceptor).
Solubility
Low in water
Dissolve in 100% DMSO for stock solutions.
Preparation Protocol
Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 100 mM .
Note: Sonicate for 60 seconds to ensure complete dissolution.
Working Solution: Dilute to 10–20 mM in the crystallization buffer immediately prior to soaking.
Critical Step: If precipitation occurs upon dilution, add 5% ethanol or ethylene glycol to the buffer to act as a solubilizing intermediate.
Part 3: Experimental Protocols
Protocol A: Ligand Soaking (The "Shift-Soak" Method)
Objective: To introduce the ligand into pre-formed protein crystals without cracking the lattice.
Harvesting: Transfer protein crystals (e.g., Lysozyme, Trypsin, or Kinase domain) into a stabilization solution matching the mother liquor.
Stepwise Soaking:
T=0 min: Add ligand to reach 1 mM (1% DMSO final). Incubate 1 hour.
T=1 hour: Increase ligand concentration to 5 mM. Incubate 2 hours.
T=3 hours: Increase ligand concentration to 10 mM. Incubate overnight (12–16 hours).
Cryoprotection: Briefly transfer the crystal to a cryo-solution containing 10 mM ligand + 20% Glycerol/PEG 400.
Reasoning: Maintaining ligand concentration during cryoprotection prevents "wash-out" of low-affinity binders.
Flash Cooling: Plunge immediately into liquid nitrogen.
Protocol B: Anomalous Data Collection (Br-SAD)
Objective: To maximize the anomalous signal from the Bromine atom for phasing.
Beamline Setup: Tune the X-ray energy to the Bromine K-edge .
Peak Energy: 13.474 keV (0.9199 Å).
Strategy: If the beamline cannot reach 13.5 keV, use 12.6 keV (0.97 Å) . Although below the edge, the anomalous signal (
) is still significant (~1.3e⁻ vs ~3.8e⁻ at peak).
Data Redundancy: Collect highly redundant data (360°–720° total rotation) to measure the small anomalous differences accurately.
Target Multiplicity: >7-fold.
Resolution: Aim for <2.5 Å to resolve the halogen bond geometry.
Part 4: Data Analysis & Phasing Workflow
The following diagram illustrates the logical flow from data integration to structural solution using the Bromine signal.
Figure 1: Decision tree for Single-wavelength Anomalous Diffraction (SAD) phasing using N-Cyclohexyl-4-bromo-3-methylbenzamide.
Part 5: Structural Interpretation (The "Why")
When analyzing the solved structure, focus on these specific interactions facilitated by the N-Cyclohexyl-4-bromo-3-methylbenzamide scaffold:
The Halogen Bond (Br···O/N):
Look for the Bromine atom interacting with backbone carbonyl oxygens or side-chain nitrogens (His, Gln).
Geometry: The C-Br···O angle should be near 180° (linear) due to the "sigma-hole" (a region of positive electrostatic potential on the tip of the halogen).
Significance: This interaction is orthogonal to hydrogen bonding and can increase ligand potency by 5–10 fold [1].
The Hydrophobic Anchor (Cyclohexyl):
The cyclohexyl ring typically adopts a chair conformation .
It will bury itself in lipophilic pockets (e.g., the "Gatekeeper" region in kinases), displacing ordered water molecules. This entropy gain is a major driver of binding affinity [2].
The Amide Linker:
Acts as a rigid spacer, often forming a hydrogen bond with the protein backbone (e.g., the "Hinge" region in kinases).
Part 6: References
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
Murray, C. W., & Verdonk, M. L. (2002). "The consequences of translational and rotational entropy lost by small molecules on binding to proteins." Journal of Computer-Aided Molecular Design, 16, 741–753. Link
Dauter, Z., & Dauter, M. (2007). "Anomalous signal of light elements for phasing of protein structures." Journal of Synchrotron Radiation, 14(1), 36-42. Link
PubChem Compound Summary. "N-Cyclohexyl-4-bromo-3-methylbenzamide (CID 768944)." National Center for Biotechnology Information. Link
Method
Application Note: N-Cyclohexyl-4-bromo-3-methylbenzamide in Chemical Library Synthesis
Introduction: A Scaffold for Navigating Chemical Space In the landscape of modern drug discovery, the systematic exploration of chemical space is paramount. The design of chemical libraries for high-throughput screening...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Scaffold for Navigating Chemical Space
In the landscape of modern drug discovery, the systematic exploration of chemical space is paramount. The design of chemical libraries for high-throughput screening (HTS) requires building blocks that are not merely reactive, but strategically functionalized to generate molecular diversity with purpose. N-Cyclohexyl-4-bromo-3-methylbenzamide is an exemplar of such a scaffold. Its utility lies in the convergence of three key structural features: a reactive handle for diversification, a bulky lipophilic group to probe specific protein-ligand interactions, and a methyl substituent that provides subtle steric and electronic modulation.
The core of this molecule is the benzamide moiety, a common feature in many pharmaceuticals known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The strategic placement of a bromine atom at the 4-position transforms the otherwise inert phenyl ring into a versatile platform for palladium-catalyzed cross-coupling reactions.[3][4] This allows for the late-stage introduction of a wide array of chemical groups, making it an ideal substrate for parallel synthesis.
This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of N-Cyclohexyl-4-bromo-3-methylbenzamide as a core building block for generating diverse chemical libraries. We will delve into the rationale behind its design, provide validated protocols for key diversification reactions, and discuss the strategic implications for medicinal chemistry programs.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is critical for seamless integration into synthesis workflows.
Expert Insight: The N-cyclohexyl group significantly increases the lipophilicity of the scaffold compared to a smaller alkyl or aryl substituent.[7] This can be advantageous for targeting protein pockets with hydrophobic character. However, it may also decrease aqueous solubility, a factor to consider during library design and for eventual ADME profiling. The 3-methyl group provides a steric "bump" adjacent to the reactive bromine, which can influence the preferred conformation of the final product and its interaction with a target protein.
Core Application: A Triumvirate of Cross-Coupling Reactions
The 4-bromo substituent is the key to unlocking the synthetic potential of this scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance and well-understood mechanisms.[4] We will focus on three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Figure 1: Workflow for library synthesis.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl or heteroaryl groups.[4][8] This reaction is fundamental for creating biaryl structures, a common motif in bioactive molecules.
Causality of Protocol Choices:
Catalyst: A combination of a palladium source (like Pd₂(dba)₃) and a phosphine ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for challenging substrates. The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally accelerate the rate-limiting oxidative addition step.[9]
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid to form the boronate, which is necessary for transmetalation.[10]
Solvent System: A mixture of an organic solvent (like Dioxane or DMF) and water is common. Water is essential for dissolving the base and facilitating the formation of the active boronate species.[10]
Detailed Step-by-Step Methodology:
Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add N-Cyclohexyl-4-bromo-3-methylbenzamide (59.2 mg, 0.2 mmol, 1.0 equiv.).
Reagent Addition: Add the desired arylboronic acid (0.3 mmol, 1.5 equiv.), potassium carbonate (82.9 mg, 0.6 mmol, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (3 mol%) and a suitable ligand like SPhos (6 mol%)).
Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL).
Inerting: Seal the vial and purge with nitrogen or argon gas for 5 minutes. This is critical as the Pd(0) active species can be oxidized by atmospheric oxygen.
Reaction: Place the vial in a pre-heated heating block at 90-100 °C and stir for 4-12 hours.
Reaction Monitoring (Self-Validation): After 2 hours, an aliquot may be taken, diluted with acetonitrile, and analyzed by LC-MS to check for the disappearance of starting material and the appearance of the product peak. This confirms the reaction is proceeding as expected.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of amines with aryl halides, providing access to a vast array of anilines and related structures.[11]
Causality of Protocol Choices:
Catalyst/Ligand: This reaction is highly dependent on specialized, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner, making it a more effective nucleophile for the palladium complex.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Step-by-Step Methodology:
Glovebox Preparation: Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in an inert atmosphere glovebox.
Vial Preparation: To a 4 mL screw-cap vial, add the palladium precatalyst (e.g., an appropriate G3-precatalyst, 2 mol%), the phosphine ligand, and sodium tert-butoxide (28.8 mg, 0.3 mmol, 1.5 equiv.).
Solvent and Amine Addition: Add anhydrous toluene (2.0 mL) followed by the amine coupling partner (0.24 mmol, 1.2 equiv.).
Reaction: Seal the vial tightly and remove from the glovebox. Place in a pre-heated heating block at 100-110 °C and stir vigorously for 12-24 hours.
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by an appropriate method (chromatography or crystallization).
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a highly versatile functional group that can serve as a rigid linker, a precursor for other functionalities (via click chemistry), or as a bioisostere for other groups.[12][13]
Causality of Protocol Choices:
Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[12] The copper acetylide is much more reactive towards the palladium complex than the alkyne itself.
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HBr byproduct and as the solvent.
Inert Atmosphere: It is crucial to exclude oxygen to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[14]
Detailed Step-by-Step Methodology:
Vial Preparation: To a dried Schlenk tube or sealed vial under an inert atmosphere, add N-Cyclohexyl-4-bromo-3-methylbenzamide (59.2 mg, 0.2 mmol, 1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (CuI, 5 mol%).
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (2.0 mL) and the terminal alkyne (0.3 mmol, 1.5 equiv.) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Aryl bromides typically require gentle heating for a reasonable reaction rate.[15]
Reaction Monitoring (Self-Validation): Progress can be monitored by TLC or LC-MS. The formation of a precipitate (triethylammonium bromide) is a visual indicator that the reaction is proceeding.
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate.
Purification: Filter the solution through a short plug of silica gel to remove the catalyst and salts, washing with additional solvent. Concentrate the filtrate and purify the crude product by flash chromatography.
Conclusion: From Scaffold to Lead
N-Cyclohexyl-4-bromo-3-methylbenzamide is more than just a chemical reagent; it is a strategic tool for efficient lead generation. By leveraging the power of palladium-catalyzed cross-coupling, medicinal chemists can rapidly generate libraries of analogues from this single, well-designed scaffold. Each reaction—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—opens a distinct vector in chemical space, allowing for the systematic probing of structure-activity relationships. The protocols outlined here provide a robust and validated starting point for any research program aiming to utilize this versatile building block in the quest for novel therapeutics.
References
Organic Chemistry Frontiers. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. [Link]
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Journal of the American Chemical Society. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. [Link]
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
PubMed. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. [Link]
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. [Link]
Technical Support Center: N-Cyclohexyl-4-bromo-3-methylbenzamide Purification
Case ID: PUR-BENZ-102 Compound: N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) Molecular Formula: C14H18BrNO Support Tier: Level 3 (Senior Scientist)[1] Introduction Welcome to the Technical Support Center. Y...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-BENZ-102
Compound: N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5)
Molecular Formula: C14H18BrNO
Support Tier: Level 3 (Senior Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing this compound via an amide coupling reaction (e.g., using EDC/HOBt, HATU, or Thionyl Chloride) between 4-bromo-3-methylbenzoic acid and cyclohexanamine .[1]
The primary challenge with this specific benzamide is its lipophilicity combined with the potential for "oiling out" during crystallization. Because the starting materials have distinct acid/base profiles, we prioritize chemoselective extraction before moving to crystallization.
Module 1: The "Quick Fix" (Chemoselective Workup)
Status: Recommended First Step
Before attempting column chromatography, you must exploit the pKa differences between your product (neutral amide) and the starting materials.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility of the amide).
Acid Wash (Removes Amine): Wash the organic layer 2x with 1M HCl .
Mechanism:[1][3][4][5] Protonates cyclohexanamine to cyclohexylammonium chloride (water-soluble).[1]
Base Wash (Removes Acid): Wash the organic layer 2x with Saturated NaHCO₃ .
Mechanism:[1][3][5] Deprotonates the benzoic acid to its sodium carboxylate salt (water-soluble).[1]
Brine & Dry: Wash with saturated NaCl, dry over anhydrous MgSO₄, and concentrate.
Troubleshooting Q&A:
Q: The organic layer is cloudy after the acid wash.A: This is likely the amide precipitating due to the "salting out" effect or cooling. Add more organic solvent (EtOAc) until clear.[1] Do not filter yet.
Q: I smell a "fishy" odor even after the acid wash.A: Residual cyclohexanamine is potent. Increase the acid wash concentration to 2M HCl or perform a third wash. Verify pH of the aqueous layer is <2.
Figure 1: Chemoselective workup flow removing amine and acid impurities based on pKa.[1]
Module 2: Crystallization (The Gold Standard)
Status: High Purity / Scalable
Benzamides with cyclohexyl groups are notorious for oiling out (liquid-liquid phase separation) rather than crystallizing because the melting point is often suppressed by impurities.[1]
Protocol 2.0: Solvent Selection
We recommend a binary solvent system .
Solvent A (Good Solvent): Ethanol (EtOH) or Ethyl Acetate.[1][6]
Solvent B (Anti-Solvent): Water (if using EtOH) or Hexanes (if using EtOAc).[1]
Step-by-Step Recrystallization:
Place crude solid in an Erlenmeyer flask.
Add Ethanol dropwise while heating to boiling (approx. 78°C) until just dissolved.
Crucial Step: Remove from heat.[1][6][7] Add warm Water dropwise until a faint permanent turbidity (cloudiness) appears.[1]
Add 1-2 drops of Ethanol to clear the solution.
Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.
Ice Bath: Once room temp, move to an ice bath for 30 mins.
Filtration: Filter and wash with cold 1:1 EtOH/Water.
Troubleshooting Q&A:
Q: My product turned into a sticky oil at the bottom.A: This is "oiling out."
Immediate Fix: Reheat to dissolve.[1][7][8] Add a seed crystal (if available) or scratch the glass side with a rod during cooling.
Root Cause:[1][5][6][9] The solution was too concentrated or cooled too fast. Add slightly more Ethanol next time.
Q: The crystals are slightly pink/brown.A: This indicates trace oxidation of the bromine moiety or phenol contaminants. Wash the initial organic layer with 10% Sodium Thiosulfate before crystallization to reduce oxidized species.
Figure 2: Recrystallization logic flow addressing the common "oiling out" phenomenon.[1]
Module 3: Chromatography (The "Nuclear Option")
Status: Use only if crystallization fails
If you require >99% purity or have non-ionic impurities (e.g., urea byproducts from EDC coupling), use Flash Column Chromatography.[1]
Loading: Dry load on silica (recommended due to low solubility in pure hexanes).[1]
Gradient Table:
Volume (CV)
% Ethyl Acetate
Theoretical Rf (Target)
0 - 2
0%
0.0
2 - 5
0% -> 20%
0.0 - 0.1
5 - 12
20% -> 40%
0.3 - 0.4
12 - 15
40% -> 60%
> 0.6
Tech Note: The cyclohexyl group adds significant non-polar bulk. Expect the compound to elute earlier (higher Rf) than typical benzamides. Target an Rf of 0.35 in 30% EtOAc/Hexanes.
Module 4: Analytical Validation
Status: Quality Control
How do you confirm you have the right molecule?
1H NMR (DMSO-d6 or CDCl3):
Look for the Amide Doublet : ~6.0 - 8.5 ppm (broad doublet, NH coupled to CH of cyclohexyl).
Cyclohexyl Multiplets : 1.1 - 2.0 ppm (massive cluster of peaks integrating to 10-11 protons).[1]
Aromatic Region : Three distinct signals (due to 1,3,4-substitution pattern).[1]
Methyl Singlet : ~2.4 ppm (attached to the aromatic ring).
Melting Point:
While specific literature values vary by polymorph, benzamides of this weight class typically melt between 140°C - 180°C .[1] A sharp range (<2°C) confirms purity.[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amide formation and recrystallization). [1]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic basis for acid/base extraction and pKa values). [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 82131, 4-Bromo-3-methylbenzoic acid. (Source for pKa and physical properties of starting material). [Link][1]
Technical Support Center: Crystallization of N-Cyclohexyl-4-bromo-3-methylbenzamide
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5).[1] Crystallization is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5).[1] Crystallization is a critical purification technique driven by the principles of differential solubility to isolate compounds in a highly ordered, solid crystalline form.[2][3] However, achieving high-quality crystals can be a significant challenge, often requiring empirical optimization. This document provides a structured, in-depth guide to troubleshooting common issues encountered during the crystallization of this specific benzamide derivative, grounded in established scientific principles.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the properties of N-Cyclohexyl-4-bromo-3-methylbenzamide and the core principles of crystallization.
Q1: What are the key physicochemical properties of N-Cyclohexyl-4-bromo-3-methylbenzamide that influence its crystallization?
A1: Understanding the molecule's structure is paramount for predicting its behavior.
Structural Features: The molecule possesses a bulky, nonpolar cyclohexyl group and a substituted bromophenyl ring. These features contribute to its overall hydrophobic character. The central amide group (-CONH-) provides a site for hydrogen bonding, which is a crucial intermolecular force for crystal lattice formation.[4]
Predicted Solubility: Based on its structure and analogies to similar compounds like N-Cyclohexylbenzamide, the compound is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and ethyl acetate.[5] A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[6][7]
Summary of Key Properties:
Property
Value / Observation
Implication for Crystallization
CAS Number
1020252-80-5
Unique identifier for literature and database searches.
Amide allows for hydrogen bonding; large hydrocarbon groups suggest solubility in non-polar to moderately polar organic solvents.
| Predicted Polarity | Moderately polar to non-polar | Guides the initial choice of solvents. Polar solvents are less likely to be effective on their own. |
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is the most critical step in developing a successful crystallization protocol.[4] The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[8][9]
Single-Solvent System:
This is the preferred method for its simplicity. Test small amounts of your compound with various solvents to find one that meets the ideal solubility criteria.
Mixed-Solvent (Binary) System:
If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[8] This involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble).[9] The two solvents must be miscible.
Caption: Workflow for selecting a suitable crystallization solvent system.
Part 2: Troubleshooting Common Crystallization Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q3: My compound has "oiled out" into a liquid instead of forming crystals. How can I resolve this?
A3: "Oiling out" is the separation of a dissolved compound as a liquid phase rather than a solid.[11][12] This is a common issue, especially with mixed-solvent systems or when the compound's melting point is lower than the solution's temperature.[11][13] The oily droplets are often an impure, supercooled liquid state of your compound that can trap impurities.[11][12][14]
Causality: Oiling out is typically a kinetic phenomenon resulting from very high supersaturation or a cooling rate that is too rapid for the molecules to organize into a crystal lattice.[12]
Troubleshooting Steps:
Re-dissolve the Oil: Add a small amount of the "good" or primary solvent back into the mixture and heat until the oil completely redissolves, forming a clear solution.
Slow Down the Cooling: This is the most critical step. Let the flask cool to room temperature undisturbed over a longer period (e.g., several hours). Do not place it directly in an ice bath. Slower cooling reduces the level of supersaturation and gives molecules more time to nucleate properly.[15]
Increase Solvent Volume: You may be operating too close to the saturation limit. Add a slightly larger volume of the hot solvent (e.g., 5-10% more) to keep the compound soluble at a slightly lower temperature, thereby preventing premature phase separation.[11]
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. For N-Cyclohexyl-4-bromo-3-methylbenzamide, if you are using a highly non-polar anti-solvent like hexane, try switching to a slightly more polar one to reduce the "shock" of its addition.
Q4: I've cooled my solution, but no crystals have formed. What should I do?
A4: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[16]
Causality: This can be due to using too much solvent, not cooling the solution to a low enough temperature, or the absence of nucleation sites.[16]
Troubleshooting Flowchart:
Caption: Stepwise guide to inducing crystallization.
Detailed Explanation:
Scratching: Scraping the inside of the flask with a glass rod creates microscopic scratches on the glass surface that can serve as nucleation sites for crystal growth.[17]
Seeding: Introducing a single, pure crystal of your compound provides a perfect template for other molecules to align with, dramatically lowering the energy barrier for crystallization.[11][17]
Reducing Solvent: If you used too much solvent, the solution might not be saturated even at low temperatures.[11] Carefully boiling off a portion of the solvent will increase the concentration.[11]
Q5: My crystallization happened very quickly, yielding a fine powder and a low recovery. What went wrong and how can I improve this?
A5: Rapid crystallization, or "crashing out," traps impurities and solvent within the solid, defeating the purpose of purification.[11] It often results in fine powders or small, poorly formed crystals. Low yield can be caused by using too much solvent, where a significant amount of your product remains in the mother liquor.[18]
Causality:
Rapid Cooling: Placing a hot, saturated solution directly into an ice bath is a common cause.
Excessive Anti-Solvent: In a mixed-solvent system, adding the anti-solvent too quickly can cause the compound to crash out.
Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of the compound remaining dissolved upon cooling.[18]
Procedural Refinements for Higher Quality and Yield:
Ensure Slow Cooling: Always allow the solution to cool to room temperature without disturbance before moving it to an ice bath. This promotes the growth of larger, purer crystals.[15][19]
Titrate the Anti-Solvent: In a mixed-solvent protocol, add the anti-solvent dropwise to the hot solution until the first sign of persistent cloudiness appears. Then, add a drop or two of the "good" solvent to redissolve it before allowing it to cool slowly.[13][20]
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the solid. This maximizes the recovery upon cooling.[11]
Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by concentrating the filtrate (e.g., by boiling off half the solvent) and re-cooling to obtain a "second crop" of crystals.[18] Note that this second crop may be less pure than the first.
Q6: I've obtained crystals, but I suspect they might be a different polymorph. What does this mean?
A6: Polymorphism is the ability of a compound to exist in more than one crystalline form or structure.[21][22] These different forms, called polymorphs, have the same chemical composition but different physical properties, such as melting point, solubility, stability, and appearance.[21][23]
Why it Matters: In drug development, controlling polymorphism is critical because different polymorphs can have different bioavailability and stability, impacting the drug's efficacy and shelf-life.[22][23]
Indications of Polymorphism:
Obtaining crystals with a different appearance (e.g., needles vs. plates) under slightly different crystallization conditions.
Inconsistent melting points between different batches.
Changes in the crystalline form upon storage, sometimes promoted by the presence of a solvent (Solvent-Mediated Polymorphic Transformation).[24]
What to Do:
Characterize the Crystals: Use analytical techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and detect phase transitions, and X-ray Diffraction (XRD) to identify the crystal structure.
Standardize Your Protocol: Once a desired polymorph is identified, it is crucial to maintain a consistent and well-documented crystallization protocol (solvent system, cooling rate, agitation) to ensure its reproducible formation.
Consult Literature: Search for studies on the polymorphism of benzamide derivatives or similar structures to understand what forms might be expected.
Part 3: Standardized Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Dissolution: Place the crude N-Cyclohexyl-4-bromo-3-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
Crystallization: Crystal formation should begin during cooling. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals. Do not dry them by removing them from the mother liquor if the crystal structure may contain solvent, as this could cause the crystal to degrade.[4]
Protocol 2: Mixed-Solvent Recrystallization
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise with swirling until a faint, persistent cloudiness appears.[13][20]
Clarification: Add one or two drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a saturated solution.
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
References
Filter Dryer. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]
Professor Dave Explains. Recrystallization. YouTube. [Link]
University of Geneva. Guide for crystallization. [Link]
Technical Support Center: Optimizing Reaction Times for N-Cyclohexyl-4-bromo-3-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficienc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency of this crucial amide coupling reaction. As your Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to help you troubleshoot slow reactions and systematically optimize your synthesis for speed and yield. Our approach is grounded in the fundamental principles of chemical reactivity, ensuring that every recommendation is not just a step to follow, but a concept to be understood and applied.
Section 1: Understanding the Core Reaction: Amide Bond Formation
The synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide involves the formation of an amide bond between 4-bromo-3-methylbenzoic acid and cyclohexylamine. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.[2] The choice of activation strategy is the primary determinant of reaction time and success.
Technical Support Center: Scaling Up N-Cyclohexyl-4-bromo-3-methylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionab...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable guidance for overcoming common challenges encountered during the scale-up of this important amide synthesis.
The primary and most robust method for synthesizing N-Cyclohexyl-4-bromo-3-methylbenzamide involves a two-step process: the activation of 4-bromo-3-methylbenzoic acid to its corresponding acyl chloride, followed by amidation with cyclohexylamine. This guide focuses on troubleshooting this widely adopted pathway.
Synthesis Overview & Key Stages
The overall transformation is a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The subsequent reaction with cyclohexylamine, a nucleophile, forms the stable amide bond.
Caption: General workflow for the synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis and scale-up process, providing causal explanations and validated solutions.
Issue 1: Low or No Product Yield
Question: My reaction has stalled, or the final isolated yield is significantly lower than expected. What are the common causes and how can I rectify this?
Answer: Low yield is a multifaceted problem often stemming from incomplete reactions at either the activation or amidation stage. A systematic diagnosis is crucial.
Root Cause Analysis & Solutions:
Inefficient Carboxylic Acid Activation: The conversion of the benzoic acid to the acyl chloride is the critical first step. If this step is incomplete, you are carrying unreacted starting material into the amidation phase, which will not react.[2]
Diagnosis: Monitor the activation step. Take a small aliquot from the reaction, quench it with methanol, and analyze by TLC or LC-MS. The formation of the methyl ester, which is easy to spot, confirms the presence of the reactive acyl chloride.[2] Alternatively, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride (approx. 1780-1810 cm⁻¹).[3]
Solution:
Reagent Quality: Ensure the chlorinating agent (e.g., thionyl chloride) is fresh. Thionyl chloride can degrade upon exposure to atmospheric moisture.
Reaction Conditions: For challenging activations, increasing the temperature may be necessary. Switching from dichloromethane (DCM) to a higher boiling solvent like toluene allows for heating to drive the reaction to completion.[2] A catalytic amount of N,N-dimethylformamide (DMF) can also be added, which generates the highly reactive Vilsmeier reagent in situ, accelerating the formation of the acyl chloride.[4]
Amine Protonation/Inactivity: The amidation step generates one equivalent of hydrochloric acid (HCl).[1] This acid will protonate the nucleophilic cyclohexylamine, converting it into a non-nucleophilic ammonium salt (cyclohexylammonium chloride), effectively halting the reaction. This means that without a base, the theoretical maximum yield is only 50%.[1]
Diagnosis: A stalled reaction after the amine addition, often accompanied by the formation of a precipitate (the ammonium salt), points to this issue.
Solution: Always include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the amidation step.[5] The base acts as an HCl scavenger, neutralizing the acid as it forms and ensuring the cyclohexylamine remains in its free, nucleophilic state.[5] Use at least one equivalent of the scavenger base.
Sub-optimal Reagent Addition Sequence: The order in which reagents are added is critical, especially at scale.
Problematic Sequence: Adding the amine and base to the reaction mixture before the acid activation is complete. This can lead to a host of side reactions and low yields.[2]
Optimized Sequence:
Fully convert the 4-bromo-3-methylbenzoic acid to its acyl chloride.
In a separate vessel, prepare a solution of cyclohexylamine and the scavenger base (e.g., TEA) in an appropriate solvent.
Slowly add the solution of the acyl chloride to the amine/base solution, maintaining a low temperature (e.g., 0 °C) to control the exotherm.[2] This sequence ensures the reactive acyl chloride immediately encounters the nucleophile under conditions that favor amidation.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Issue 2: Product Purity and Side Reactions
Question: My final product is contaminated with impurities, even after workup. What are the likely side products and how can I prevent their formation?
Answer: Impurities typically arise from unreacted starting materials or from side reactions involving the highly reactive acyl chloride intermediate.
Common Impurities & Prevention Strategies:
Impurity Type
Root Cause
Prevention & Mitigation Strategy
Unreacted Starting Material
Incomplete reaction (see Issue 1).
Drive the reaction to completion using strategies from the low yield section. For purification, unreacted 4-bromo-3-methylbenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) during workup.[6]
Symmetrical Anhydride
Occurs if the acyl chloride reacts with unreacted carboxylate (from the starting material). This can be prevalent when using oxalyl chloride without careful temperature control.
Ensure full conversion to the acyl chloride. Using SOCl₂ with heating often minimizes this side reaction as excess SOCl₂ and byproducts (SO₂ and HCl) are volatile.
N,N-Diacylated Amine
Can occur if the newly formed amide product is deprotonated and reacts with a second molecule of the acyl chloride.
This is generally less common with secondary amides like the target product. However, maintaining controlled stoichiometry (not using a large excess of the acyl chloride) and slow addition at low temperatures helps minimize this possibility.[6]
Purification Excellence:
Aqueous Workup: A standard workup procedure involves washing the crude reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally a brine wash to remove residual water.[7]
Recrystallization: N-Cyclohexyl-4-bromo-3-methylbenzamide is a solid, making recrystallization an excellent and scalable purification method.[8] A good solvent system is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Ethanol/water or ethyl acetate/hexane are common solvent pairs for N-substituted benzamides.[9][10] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent for scaling up this reaction?
For the activation step, while DCM is common at lab scale, its low boiling point (approx. 40 °C) can be limiting.[2] Toluene is often a superior choice for scale-up as its higher boiling point (approx. 111 °C) allows for more forceful conditions to ensure complete acyl chloride formation.[2] For the amidation step, aprotic solvents like DCM, THF, or ethyl acetate are suitable.[11][12]
Q2: I don't want to use thionyl chloride. What are some alternative coupling agents?
While the acyl chloride route is robust, peptide coupling reagents can be used for direct amidation of the carboxylic acid and amine. These are generally milder but more expensive, making them less ideal for large-scale synthesis unless substrates are particularly sensitive.
Coupling Agent
Byproduct
Removal
Scale-Up Considerations
EDC (Water-soluble carbodiimide)
Water-soluble urea
Removed by aqueous workup.
Good choice for scale-up due to easy byproduct removal.[1]
DCC (Dicyclohexylcarbodiimide)
Dicyclohexylurea (DCU)
Insoluble solid, removed by filtration.
DCU can be difficult to remove completely from the product.[13]
HATU/COMU
-
Removed by aqueous workup.
Very efficient but significantly more expensive and often reserved for complex or small-scale syntheses.[14][15]
T3P® (Propylphosphonic Anhydride)
Phosphonic acids
Removed by aqueous workup.
An excellent, cost-effective reagent for large-scale amidation with a favorable safety profile.
Q3: How critical is temperature control during the amidation step?
Very critical. The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride to the amine solution too quickly or at ambient temperature can lead to a dangerous temperature spike, potentially causing the solvent to boil and increasing the rate of side reactions. Performing the addition at 0 °C or below is standard practice to ensure safety and selectivity.
Q4: What are the key safety considerations when working with thionyl chloride (SOCl₂) or oxalyl chloride?
Both reagents are corrosive and react violently with water to release toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
Always handle these reagents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quench any excess reagent carefully by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate or calcium hydroxide.
This protocol is a representative example and should be optimized for specific scales and equipment.
Part 1: Formation of 4-bromo-3-methylbenzoyl chloride
Charge a dry, inerted reactor with 4-bromo-3-methylbenzoic acid (1.0 eq).
Add toluene as the solvent (approx. 5-10 volumes).
Add N,N-dimethylformamide (DMF, approx. 0.05 eq) as a catalyst.
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) to the stirred suspension at room temperature.
Heat the reaction mixture to 60-80 °C and hold for 2-4 hours, or until reaction completion is confirmed (e.g., by quenching an aliquot with methanol and analyzing via TLC/LC-MS).
Once complete, cool the mixture and remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.
Part 2: Amidation
In a separate dry, inerted reactor, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 5-10 volumes).
Cool the amine solution to 0 °C with an ice bath.
Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Part 1 in DCM.
Slowly add the acyl chloride solution to the cooled, stirred amine solution, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until completion is confirmed by TLC/LC-MS.
Part 3: Workup and Purification
Quench the reaction by adding water.
Separate the organic layer.
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and saturated NaCl (brine).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure N-Cyclohexyl-4-bromo-3-methylbenzamide.
References
Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Organic Chemistry with Lluís Llorens Palomo. (2023). Amidation Reaction [Video]. YouTube. Available at: [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]
ACS Publications. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]
ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?. Available at: [Link]
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
PubChem - NIH. (n.d.). N-Cyclohexylbenzamide. Available at: [Link]
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide. Available at: [Link]
ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Available at: [Link]
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
PubChem - NIH. (n.d.). 4-bromo-N-cyclohexylbenzamide. Available at: [Link]
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]
NIH. (2021). Synthesis of functionalized benzo[1][16]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Available at: [Link]
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Available at: [Link]
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Available at: [Link]
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
Reddit. (n.d.). amide coupling help. r/Chempros. Available at: [Link]
Technical Support Center: Purification of N-Cyclohexyl-4-bromo-3-methylbenzamide
Welcome to the technical support center for the purification of N-Cyclohexyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-Cyclohexyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high purity for this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for N-Cyclohexyl-4-bromo-3-methylbenzamide, and what are the likely impurities?
A1: While a specific, validated protocol for N-Cyclohexyl-4-bromo-3-methylbenzamide is not extensively documented in publicly available literature, the most probable and common synthetic route is the amidation of 4-bromo-3-methylbenzoic acid or its activated derivative (like an acyl chloride) with cyclohexylamine.[1][2]
Likely Impurities Include:
Unreacted Starting Materials: 4-bromo-3-methylbenzoic acid and cyclohexylamine.
Reagent-Related Impurities: Coupling agents or their byproducts if the carboxylic acid is activated in situ. If an acyl chloride is used, residual thionyl chloride or oxalyl chloride might be present.
Side-Reaction Products: The primary side reaction of concern is the hydrolysis of the activated carboxylic acid derivative (e.g., acyl chloride) back to 4-bromo-3-methylbenzoic acid, especially if the reaction is exposed to moisture.[3]
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product often indicates the presence of chromophoric (color-causing) impurities. These can arise from side reactions during the synthesis. A common and effective method to remove such colored impurities is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. However, use charcoal judiciously, as excessive amounts can lead to the loss of your desired product.
Q3: I am having trouble getting my N-Cyclohexyl-4-bromo-3-methylbenzamide to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors. Ensure your compound is sufficiently pure; significant amounts of impurities can inhibit crystal formation. The choice of solvent is also critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzamides, common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes.[4][5] If the product "oils out" instead of crystallizing, try using a more dilute solution or cooling the solution more slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will show a single spot for the final product with a different Rf value than the starting materials and byproducts. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system.
Solvent Selection Strategy:
The principle of "like dissolves like" is a good starting point.[7] N-Cyclohexyl-4-bromo-3-methylbenzamide has both polar (amide) and nonpolar (cyclohexyl and substituted benzene ring) features. This suggests that a solvent system with intermediate polarity, or a mixture of a polar and nonpolar solvent, will likely be effective.
Solvent Suitability Table
Solvent System
Polarity
Boiling Point (°C)
Rationale & Expert Insights
Ethanol
Polar Protic
78
A good starting point for many benzamides due to its ability to dissolve the compound when hot and allow for crystallization upon cooling.[5]
Isopropanol
Polar Protic
82
Similar to ethanol, but its slightly lower polarity might offer different solubility characteristics.
Ethyl Acetate / Hexanes
Mixture
Variable
A versatile system where the ratio can be adjusted to achieve optimal solubility. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid, then clarify with a few drops of ethyl acetate before cooling.[4]
Toluene
Nonpolar Aromatic
111
Can be effective for aromatic compounds. Its higher boiling point allows for a wider temperature range for dissolution.
Acetone / Water
Mixture
Variable
A polar aprotic/polar protic mixture that can be effective. Dissolve in hot acetone and add water dropwise until turbidity persists, then reheat to dissolve and cool slowly.
Step-by-Step Recrystallization Protocol:
Dissolution: In a flask, add the crude N-Cyclohexyl-4-bromo-3-methylbenzamide and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Troubleshooting Recrystallization Issues:
Issue
Potential Cause
Troubleshooting Steps
Low Yield
The compound is too soluble in the chosen solvent at low temperatures.
Choose a less polar solvent or a solvent mixture with a higher proportion of the nonpolar component.
Oiling Out
The solution is too concentrated, or cooling is too rapid.
Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.
No Crystals Form
The solution is not saturated, or the compound is highly impure.
Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider further purification by column chromatography.
Crystals are Colored
Presence of chromophoric impurities.
Perform a recrystallization with activated charcoal as described above.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a more powerful purification technique.
General Parameters for Column Chromatography:
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
Step-by-Step Column Chromatography Protocol:
TLC Analysis: Determine the optimal eluent composition using TLC.
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.
Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective for separating compounds with different polarities.
Fraction Collection: Collect the eluent in a series of fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Cyclohexyl-4-bromo-3-methylbenzamide.
Troubleshooting Column Chromatography Issues:
Issue
Potential Cause
Troubleshooting Steps
Poor Separation
The eluent polarity is too high or too low.
Optimize the eluent system using TLC before running the column. A shallower polarity gradient during elution can improve separation.
Compound Stuck on the Column
The eluent is not polar enough.
Gradually increase the polarity of the eluent. A small amount of methanol can be added to the eluent to elute highly polar compounds.
Cracked Column Bed
Improper packing of the column.
Ensure the silica gel is packed uniformly without any air bubbles.
Band Tailing
The compound is interacting too strongly with the silica gel.
Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes for N-Cyclohexyl-4-bromo-3-methylbenzamide.
Caption: General purification and analysis workflow for N-Cyclohexyl-4-bromo-3-methylbenzamide.
Caption: Logic diagram for the sequential removal of impurities.
References
Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
Boger, D. L., et al. (2011). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. Retrieved February 5, 2026, from [Link]
Al-Ostoot, F. H., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Retrieved February 5, 2026, from [Link]
Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Retrieved February 5, 2026, from [Link]
CP Lab Safety. (n.d.). N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. Retrieved February 5, 2026, from [Link]
Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3369. Retrieved February 5, 2026, from [Link]
Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide. Retrieved February 5, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved February 5, 2026, from [Link]
Technical Support Center: N-Cyclohexyl-4-bromo-3-methylbenzamide Purity Optimization
The following technical guide serves as a specialized support resource for researchers working with N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5). This document focuses on overcoming common purification bott...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5). This document focuses on overcoming common purification bottlenecks inherent to N-alkyl benzamide synthesis.
Synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide typically involves the coupling of 4-bromo-3-methylbenzoic acid with cyclohexylamine. While the reaction is robust, the purification is often complicated by three factors:
Lipophilicity Match: The cyclohexyl group and the bromo-methyl phenyl ring create a highly lipophilic molecule that can "oil out" rather than crystallize.
Stubborn Starting Materials: The starting carboxylic acid (4-bromo-3-methylbenzoic acid) has poor water solubility, making simple aqueous washes insufficient if pH is not strictly controlled.
Coupling Byproducts: If reagents like DCC or EDC are used, urea byproducts can co-precipitate with the target amide.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?
Diagnosis: This is a classic issue with cyclohexyl-substituted amides. The flexible cyclohexyl ring disrupts crystal lattice formation, and if the solution cools too fast or is too concentrated, the compound separates as a supercooled liquid (oil).
Corrective Action:
Re-dissolve and Seed: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall with a rod to induce nucleation.
The "Cloud Point" Method: Use a solvent pair (e.g., Ethanol/Water).[1] Dissolve in hot ethanol, then add hot water dropwise just until the solution turns slightly cloudy. Stop immediately. Allow it to cool to room temperature undisturbed. Do not put it directly on ice.
Trituration: If you have a sticky oil, add a non-polar solvent like Hexane or Pentane and sonicate. This often extracts impurities and forces the oil to solidify.
Q2: HPLC shows a persistent impurity peak at ~2-3 minutes (Starting Material). Why isn't the wash removing it?
Diagnosis: This is likely unreacted cyclohexylamine . While amines are basic, cyclohexylamine is relatively lipophilic. A weak acid wash might not fully protonate it for extraction into the aqueous layer.
Corrective Action:
Switch to 1M Citric Acid or 1M HCl for the acidic wash.
Crucial Step: Ensure the aqueous layer pH is < 3. Shake the separatory funnel vigorously for at least 2 minutes to ensure mass transfer of the amine from the organic phase to the aqueous phase.
Q3: The solid product has a yellow tint. The target should be white/off-white.
Diagnosis: The yellow color often comes from oxidized trace impurities of the starting aniline or brominated side-products.
Corrective Action:
Activated Carbon Treatment: During recrystallization (while the solvent is hot), add 1-2% w/w activated charcoal. Stir for 5 minutes, then filter hot through a Celite pad. The carbon will adsorb the colored conjugated impurities.
Q4: I used DCC as a coupling agent, and I have a white solid that won't dissolve in my NMR solvent.
Diagnosis: This is Dicyclohexylurea (DCU) , a notorious byproduct of DCC coupling.[2] It is insoluble in most solvents.
Corrective Action:
Pre-Purification Filtration: Before any extraction, cool your reaction mixture (e.g., in Dichloromethane) to 0°C. DCU will precipitate. Filter it off using a sintered glass funnel.[2]
Switch Reagents: For future batches, use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is easily removed during the aqueous workup [1].
Optimized Purification Protocols
Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)
Use this as the primary isolation method to remove >95% of starting materials.
Technical Support Center: Catalyst Optimization for N-Cyclohexyl-4-bromo-3-methylbenzamide
System Overview & Issue Diagnosis The Challenge: The "Ortho-Effect" You are synthesizing -Cyclohexyl-4-bromo-3-methylbenzamide . While this appears to be a standard amidation, the presence of the 3-methyl group ortho to...
Author: BenchChem Technical Support Team. Date: February 2026
System Overview & Issue Diagnosis
The Challenge: The "Ortho-Effect"
You are synthesizing
-Cyclohexyl-4-bromo-3-methylbenzamide . While this appears to be a standard amidation, the presence of the 3-methyl group ortho to the carboxylic acid creates a specific steric barrier.
Steric Hindrance: The methyl group rotates out of plane, shielding the carbonyl carbon from nucleophilic attack by cyclohexylamine.
Electronic Deactivation: The 4-bromo substituent is electron-withdrawing (inductive), which theoretically activates the carbonyl, but the steric bulk of the adjacent methyl group dominates the kinetic profile.
Standard thermal dehydration is insufficient. You must choose an activation pathway that utilizes a specific nucleophilic catalyst to overcome this barrier.
Catalyst Selection Decision Matrix
Do not choose a catalyst based on "what is in the drawer." Choose based on your scale and purification capabilities.
Figure 1: Decision matrix for catalyst selection based on operational scale and downstream processing requirements.
Technical Deep Dive: The Protocols
Option A: The Nucleophilic Turbocharger (DMAP)
Best for: Discovery chemistry, library synthesis, avoiding acidic gases.[1]
The Catalyst:4-Dimethylaminopyridine (DMAP) .[2]
Role: DMAP acts as a nucleophilic catalyst that attacks the O-acylisourea intermediate formed by EDC/DCC. It forms a highly reactive
-acylpyridinium species, which is less sensitive to steric hindrance than the starting acid [1].[1]
Optimized Protocol
Dissolve: 1.0 eq 4-bromo-3-methylbenzoic acid in DCM (0.1 M).
Add: 1.2 eq EDC·HCl (or DCC) and 0.1 eq DMAP .
Critical Note: Since your substrate is achiral, you do not need to worry about racemization.[1] You can safely increase DMAP to 0.5 eq if kinetics are sluggish.
Stir: 10 minutes at RT to form the active ester.
Add: 1.1 eq Cyclohexylamine.
Monitor: Reaction should complete in <4 hours.
Troubleshooting Guide (DMAP Route)
Symptom
Probable Cause
Corrective Action
Low Yield
-acylurea rearrangement
The intermediate rearranged before the amine attacked.[1] Increase DMAP loading to accelerate the nucleophilic attack step.
Difficult Purification
Urea byproduct (DCU)
If using DCC, the urea is insoluble. Switch to EDC·HCl so the urea byproduct is water-soluble and removed in the wash.
Reaction Stalled
Steric shielding
Heat to 40°C. The 3-methyl group blocks the approach; thermal energy helps overcome the rotational barrier.
Option B: The Vilsmeier Activator (DMF)
Best for: Scale-up (>10g), cost-efficiency, simple workup (crystallization).[1]
The Catalyst:
-Dimethylformamide (DMF) .[1][2]
Role: DMF reacts with Thionyl Chloride () to form the Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than alone and rapidly converts the hindered carboxylic acid to the acid chloride [2].
Mechanism of Action
Because of the 3-methyl steric hindrance, the attack of the carboxylic acid on bulk
is slow.
DMF +
Vilsmeier Reagent (Active Catalyst).
Carboxylic Acid + Vilsmeier Reagent
Activated Acyl Chloride + Regenerated DMF.
Figure 2: Catalytic cycle of DMF in acid chloride formation. The Vilsmeier intermediate bypasses the steric barrier.
Optimized Protocol
Suspend: 1.0 eq 4-bromo-3-methylbenzoic acid in Toluene (or DCM).
Catalyst: Add 2-3 drops of anhydrous DMF (approx 1-2 mol%).
Reagent: Add 1.2 eq Thionyl Chloride (
) dropwise.
Heat: Reflux (Toluene) or 40°C (DCM) for 2 hours. Gas evolution (
Coupling: Redissolve acid chloride in DCM, add 1.1 eq Cyclohexylamine and 1.5 eq Triethylamine (to scavenge HCl).
Troubleshooting Guide (DMF Route)
Symptom
Probable Cause
Corrective Action
Black/Dark Oil
Thermal decomposition
The Vilsmeier intermediate is thermally unstable.[1] Lower the temperature during addition. Do not exceed 60°C until gas evolution slows.
No Reaction
Wet DMF
DMF is hygroscopic. If it contains water, it hydrolyzes the .[1][3] Use anhydrous DMF from a fresh septum bottle.
Solid Precipitate
Amine salt formation
During step 6, cyclohexylamine hydrochloride precipitates. This is normal. Filter it off or wash with water.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine instead of DMAP for the coupling route?A: You can, but it is significantly slower. DMAP is approximately
times more active than pyridine as a nucleophilic catalyst [3].[1] Given the steric hindrance of the 3-methyl group , pyridine may not be sufficient to drive the reaction to completion at room temperature. Stick to DMAP.[4]
Q: Is the 4-bromo group stable to these conditions?A: Yes. The aryl bromide is stable to both
(acidic/oxidizing) and EDC/amine (nucleophilic) conditions. It will remain intact for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Q: Why did my yield drop when I scaled up the EDC/DMAP route?A: On a large scale, the exothermic formation of the active ester can cause temperature spikes, leading to the formation of the
-acylurea rearrangement byproduct (an inactive impurity). For scale-up (>10g), we strongly recommend switching to the Acid Chloride (DMF catalyzed) route for better thermal control and purification.
References
Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Clayden, J. (2011).[6] Organic Chemistry. "Acyl Chlorides and their formation." Oxford University Press.
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the 4-bromo-3-methyl motif allows for subsequent regioselective cross-coupling reactions (e.g., Suzuki-Miyaura).
The synthesis of this molecule presents a classic amidation challenge: coupling a substituted benzoic acid with a secondary aliphatic amine. While the 3-methyl group is meta to the carboxyl moiety—sparing the reaction from significant steric hindrance—the presence of the aryl bromide requires chemoselective conditions that avoid dehalogenation or side reactions.
This guide compares three distinct methodologies:
Method A (Acid Chloride): The industry standard for scalability and cost-efficiency.
Method B (HATU Coupling): The preferred route for high-throughput library generation and mild conditions.
Method C (One-Pot Thionyl Chloride): An atom-economical "green" alternative for intermediate scales.
Retrosynthetic Analysis
The disconnection approach reveals the amide bond as the primary strategic cut, leading back to the commercially available 4-bromo-3-methylbenzoic acid and cyclohexylamine .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.
Comparative Methodology
Method A: The Scalable Standard (Oxalyl Chloride Activation)
Best for: Multi-gram to Kilogram Scale synthesis.
This method utilizes Oxalyl Chloride to generate the acid chloride in situ.[1][2] It is preferred over Thionyl Chloride for sensitive substrates due to the milder by-products (CO, CO2) and the ability to use catalytic DMF to accelerate the reaction at lower temperatures.
Protocol:
Activation: Suspend 4-bromo-3-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (0.05 equiv).
Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C under
. Warm to RT and stir for 2 hours until gas evolution ceases.
Concentration: Evaporate solvent/excess reagent in vacuo (crucial to remove HCl). Redissolve the crude acid chloride in DCM.
Coupling: Add Cyclohexylamine (1.1 equiv) and
(2.0 equiv) at 0°C. Stir at RT for 4 hours.
Workup: Wash with 1N HCl (to remove unreacted amine), sat.
Critical Insight: The 3-methyl group provides slight electron donation, making the acid chloride less electrophilic than unsubstituted benzoyl chloride, but sufficiently reactive for aliphatic amines.
Method B: High-Throughput Coupling (HATU)
Best for: Discovery Chemistry (mg scale), Library Synthesis.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for difficult couplings, ensuring high yields and minimal racemization (though not applicable here as the acid is achiral).
Protocol:
Mix: Dissolve 4-bromo-3-methylbenzoic acid (1.0 equiv) in DMF (0.1 M).
Activate: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes (solution turns yellow).
Couple: Add Cyclohexylamine (1.2 equiv). Stir at RT for 2-16 hours.
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
Critical Insight: While expensive, HATU avoids the moisture sensitivity of acid chlorides. The high cost is justified by the elimination of the acid chloride isolation step, reducing handling time in library production.
Method C: Green One-Pot Synthesis (In Situ Thionyl Chloride)
Best for: Cost-sensitive intermediate scale with limited purification capability.
This method generates the acid chloride and couples it in a single pot without isolation, often using the amine base as the solvent or a scavenger.
Protocol:
Reflux: Reflux 4-bromo-3-methylbenzoic acid in neat Thionyl Chloride (
) for 2 hours.
Evaporation: Remove excess
via azeotropic distillation with toluene.
Addition: Redissolve residue in THF. Add dropwise to a solution of Cyclohexylamine (2.0 equiv) in THF at 0°C.
Precipitation: The product often precipitates or crystallizes upon water addition.
Comparative Data Analysis
The following table contrasts the performance metrics of the three methods based on experimental benchmarks for substituted benzamides.
Feature
Method A: Acid Chloride
Method B: HATU Coupling
Method C: One-Pot SOCl2
Yield
85-95%
90-98%
75-85%
Purity (Crude)
High (>90%)
Medium (requires DMF removal)
Medium (sulfur impurities)
Atom Economy
Good
Poor (large coupling agent waste)
Excellent
Cost Efficiency
High (Cheap reagents)
Low (HATU is expensive)
Very High
Scalability
Excellent (Linear scale-up)
Poor (Exothermic/Costly)
Good
Moisture Sensitivity
High
Low
High
Mechanistic Pathways
Understanding the activation mechanism is vital for troubleshooting.
Figure 2: Mechanistic comparison. Method A proceeds via a highly reactive electrophile (Acid Chloride), while Method B proceeds via a stabilized active ester (O-At).
Troubleshooting & Senior Scientist Insights
1. The "Bromine" Variable:
Risk: In Method A, if the reaction is heated excessively with
, there is a minor risk of affecting the aryl bromide, although it is generally stable.
Mitigation: Stick to Oxalyl Chloride/DMF at room temperature (Method A) to ensure the halogen remains intact for downstream Suzuki couplings.
2. Impurity Profile:
Method B Issue: A common impurity in HATU couplings is the formation of the tetramethylguanidinium adduct if the amine addition is delayed.
Fix: Pre-mix the amine and acid before adding HATU if the reaction is fast, or ensure the activation time does not exceed 10 minutes before amine addition.
3. Solubility:
The product, N-Cyclohexyl-4-bromo-3-methylbenzamide, is lipophilic.
Purification: It will likely precipitate from cold ethanol or can be recrystallized from EtOAc/Hexanes. Column chromatography is rarely needed for Method A if the stoichiometry is precise.
References
Vertex Pharmaceuticals Inc. (2002). N-acylsulfonamide apoptosis promoters. WO2002024636A2. (Describes standard coupling of 4-bromo-3-methylbenzoic acid). Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on HATU/Acid Chloride mechanisms). Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Green chemistry and atom economy comparisons). Link
Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide Product Page. (Confirmation of target molecule existence and CAS 1020252-80-5). Link
A Framework for Comparative Cytotoxicity Analysis of N-Cyclohexyl-4-bromo-3-methylbenzamide
This guide provides a comprehensive framework for conducting comparative cytotoxicity studies of the novel compound, N-Cyclohexyl-4-bromo-3-methylbenzamide. Designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting comparative cytotoxicity studies of the novel compound, N-Cyclohexyl-4-bromo-3-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to evaluating the cytotoxic potential of this compound against established chemotherapeutic agents. By presenting detailed experimental protocols and a robust data analysis strategy, this guide aims to facilitate a thorough understanding of the compound's in vitro efficacy and selectivity.
Introduction: The Rationale for Investigating N-Cyclohexyl-4-bromo-3-methylbenzamide
N-Cyclohexyl-4-bromo-3-methylbenzamide is a synthetic organic compound with a chemical structure that suggests potential biological activity. While direct cytotoxicity data for this specific molecule is not extensively available, the broader class of N-substituted benzamide derivatives has demonstrated promising antitumor effects in various studies. This warrants a systematic investigation into the cytotoxic properties of N-Cyclohexyl-4-bromo-3-methylbenzamide to determine its potential as a novel therapeutic agent.
A critical aspect of preclinical drug development is the assessment of a compound's selective toxicity towards cancer cells while minimizing harm to healthy, non-cancerous cells.[1] This guide, therefore, emphasizes a comparative approach, benchmarking the performance of N-Cyclohexyl-4-bromo-3-methylbenzamide against two widely used and well-characterized chemotherapeutic drugs: Doxorubicin and Cisplatin.
Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3][4][5] Cisplatin , a platinum-based compound, primarily forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.[6][7][8][9] Understanding the cytotoxic profile of N-Cyclohexyl-4-bromo-3-methylbenzamide in relation to these established drugs will provide valuable insights into its potential mechanism of action and therapeutic window.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A robust evaluation of cytotoxicity requires a carefully designed experimental plan that incorporates multiple cell lines and complementary assays. This approach ensures the reliability and translatability of the obtained results.
Cell Line Selection: Modeling Cancer and Normal Physiology
The choice of cell lines is paramount for a meaningful cytotoxicity study. It is recommended to use a panel of cell lines that includes both cancerous and non-cancerous phenotypes to assess both efficacy and safety.
Cancer Cell Lines: A selection of cancer cell lines from different tissue origins will provide insights into the compound's spectrum of activity. For this proposed study, the following are recommended:
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.[10]
Non-Cancerous Cell Line: To evaluate the compound's selectivity, a non-cancerous cell line is essential.
hTERT-immortalized Gingival Fibroblasts (CRL-4061™): These cells represent a normal, non-transformed phenotype and are suitable for assessing general cytotoxicity.[11]
Comparative Compounds
N-Cyclohexyl-4-bromo-3-methylbenzamide (Test Compound): CAS Number: 1020252-80-5.[12]
Doxorubicin Hydrochloride (Positive Control): A potent and widely used chemotherapeutic agent.
Cisplatin (Positive Control): Another standard-of-care chemotherapy drug with a different mechanism of action.
Vehicle Control (Negative Control): The solvent used to dissolve the test compound and positive controls (e.g., DMSO), used at the same concentration as in the treated wells.
Cytotoxicity Assays: Measuring Cell Viability and Membrane Integrity
Employing multiple cytotoxicity assays with different endpoints provides a more comprehensive picture of the compound's effects.[13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[16]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker for cytotoxicity.[18][19]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the comparative cytotoxicity studies.
Cell Culture and Maintenance
Culture all cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), at 37°C in a humidified atmosphere of 5% CO2.
Subculture the cells regularly to maintain them in the exponential growth phase.
For experiments, detach adherent cells using trypsin-EDTA and perform cell counting using a hemocytometer or an automated cell counter to ensure accurate cell seeding density.
MTT Assay Protocol
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
Compound Treatment: Prepare serial dilutions of N-Cyclohexyl-4-bromo-3-methylbenzamide, Doxorubicin, and Cisplatin in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive controls, or vehicle control.
Incubate the plate for 24, 48, and 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][21]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[16]
LDH Cytotoxicity Assay Protocol
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-4).
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
Add the LDH reaction mixture to each well containing the supernatant.[18]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[18]
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Data Analysis and Presentation
Calculation of Cytotoxicity
MTT Assay:
Percentage of cell viability is calculated as:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
LDH Assay:
Percentage of cytotoxicity is calculated using the following formula, which requires controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer):
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Data Presentation in Tables
The results should be summarized in clear and concise tables to facilitate comparison.
Table 1: IC50 Values (µM) of N-Cyclohexyl-4-bromo-3-methylbenzamide and Comparator Drugs after 48h Treatment
Compound
MCF-7
A549
HeLa
CRL-4061
N-Cyclohexyl-4-bromo-3-methylbenzamide
Data
Data
Data
Data
Doxorubicin
Data
Data
Data
Data
Cisplatin
Data
Data
Data
Data
IC50 values represent the concentration of the compound that inhibits 50% of cell growth or viability and should be determined by non-linear regression analysis of the dose-response curves.
Table 2: Selectivity Index (SI) of N-Cyclohexyl-4-bromo-3-methylbenzamide and Comparator Drugs
Compound
SI (CRL-4061 / MCF-7)
SI (CRL-4061 / A549)
SI (CRL-4061 / HeLa)
N-Cyclohexyl-4-bromo-3-methylbenzamide
Data
Data
Data
Doxorubicin
Data
Data
Data
Cisplatin
Data
Data
Data
The Selectivity Index (SI) is calculated as the IC50 value in the non-cancerous cell line divided by the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: Experimental workflow for the comparative cytotoxicity assessment.
Caption: Simplified mechanism of action of Doxorubicin.
Caption: Simplified mechanism of action of Cisplatin.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro cytotoxic evaluation of N-Cyclohexyl-4-bromo-3-methylbenzamide. The data generated from these studies will be instrumental in determining the compound's potential as an anticancer agent. A promising cytotoxic profile, characterized by potent activity against cancer cell lines and a high selectivity index, would justify further investigation.
Future studies could explore the compound's mechanism of action in more detail, for instance, by investigating its effects on cell cycle progression, apoptosis induction, and specific molecular targets. Ultimately, a comprehensive understanding of the cytotoxic properties of N-Cyclohexyl-4-bromo-3-methylbenzamide will be crucial for its advancement in the drug discovery pipeline.
References
Royal Society of Chemistry. (2021, December 24). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing. [Link]
Alli, E., et al. (2006). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 26(2A), 1155-1161. [Link]
Ríos, M. Y., et al. (2023). Selective Cytotoxic and Antiproliferative Effects of Extracts from Four Mexican Medicinal Plants in Human Cancer and Non-Cancerous Cell Lines. Plants, 12(3), 609. [Link]
The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]
PubMed. (2022, February 12). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. [Link]
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
Adan, A., et al. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 8(9), 83. [Link]
Pharmakeftiki. Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. [Link]
Pharmaffiliates. CAS No : 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
Al-Sheddy, A., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Saudi Journal of Biological Sciences, 28(8), 4641-4648. [Link]
Cureus. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. [Link]
MDPI. (2023, March 27). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
ERIC. (2019, May). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research, Bioscene: Journal of College Biology Teaching. [Link]
Ahmed, S. B., et al. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Middle East Journal of Cancer, 10(2), 115-125. [Link]
Blood. (2020, January 9). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]
ERIC. Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]
PubMed. Cisplatin: mode of cytotoxic action and molecular basis of resistance. [Link]
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]
PubMed Central. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]
PubMed Central. Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]
ResearchGate. Cell lines used in the cytotoxicity assay. [Link]
ResearchGate. Illustrated summary of all doxorubicin's mechanisms of cytotoxicity up.... [Link]
ResearchGate. Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. [Link]
Comprehensive Characterization Guide: N-Cyclohexyl-4-bromo-3-methylbenzamide and Isomeric Profiles
Executive Summary N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5) has emerged as a critical "linker-ready" scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands.[1] Its utilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS 1020252-80-5) has emerged as a critical "linker-ready" scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands.[1] Its utility lies in the orthogonal reactivity of the aryl bromide (amenable to Buchwald-Hartwig or Suzuki couplings) and the lipophilic cyclohexyl amide, which improves membrane permeability.[1]
This guide provides a rigorous technical comparison between the target compound and its critical isomers: the regioisomer N-Cyclohexyl-3-bromo-4-methylbenzamide and the structural isomer 4-Bromo-N-cyclohexyl-N-methylbenzamide .[1] We define the synthesis, analytical discrimination, and stability profiles required to validate this compound in high-stakes drug discovery campaigns.
Chemical Identity & Structural Logic[1][2]
The target molecule, N-Cyclohexyl-4-bromo-3-methylbenzamide (hereafter Compound A ), represents a secondary benzamide. Its performance relies on the precise positioning of the bromine and methyl groups, which creates steric and electronic environments distinct from its isomers.[1]
Feature
Compound A (Target)
Isomer B (Regioisomer)
Isomer C (Structural)
IUPAC Name
N-Cyclohexyl-4-bromo-3-methylbenzamide
N-Cyclohexyl-3-bromo-4-methylbenzamide
4-Bromo-N-cyclohexyl-N-methylbenzamide
Structure Type
Secondary Amide
Secondary Amide
Tertiary Amide
Formula
C₁₄H₁₈BrNO
C₁₄H₁₈BrNO
C₁₄H₁₈BrNO
MW
296.20 g/mol
296.20 g/mol
296.20 g/mol
H-Bond Donors
1 (NH)
1 (NH)
0
Key Application
Cross-coupling scaffold
Alternative steric profile
N-methylation impurity
Synthesis & Process Chemistry
To ensure high fidelity in characterization, the synthesis must avoid contamination from Isomer C (N-methylation).[1] We utilize a controlled Schotten-Baumann approach or HATU-mediated coupling, avoiding strong bases that could promote N-alkylation if methyl iodide were present in previous steps.[1]
Distinguishing Compound A from its isomers is critical, as they share identical molecular weights (m/z 296/298).[1] Differentiation relies on NMR coupling patterns and IR functional group analysis.[1]
A. Nuclear Magnetic Resonance (NMR) Profiling[1][4]
The most definitive method for identification is ¹H NMR.[1]
1. Target vs. Regioisomer (A vs. B):
Compound A (4-Br, 3-Me): The aromatic protons appear as an ABX system (or similar depending on field strength).[1] The proton ortho to the methyl and amide (H2) appears as a singlet (or narrow doublet) around 7.6-7.7 ppm .[1] The proton ortho to the bromine (H5) is a doublet.[1]
Isomer B (3-Br, 4-Me): The symmetry changes.[1] The proton ortho to the bromine and amide (H2) is significantly deshielded by the adjacent bromine and carbonyl, shifting downfield.[1]
2. Target vs. Structural Isomer (A vs. C):
Compound A: Shows a distinct NH doublet around 5.9 - 6.5 ppm (broad, exchangeable) and a cyclohexyl methine multiplet (~3.9 ppm).[1]
Isomer C: Lacks the NH signal. Shows a sharp N-Methyl singlet around 2.8 - 3.0 ppm .[1]
Stability: Compound A is stable to hydrolysis at pH 2-10.[1] Isomer C (Tertiary amide) is more resistant to enzymatic hydrolysis but lacks the H-bond donor capability required for certain receptor pockets.[1]
Logical Discrimination Workflow (DOT)[1]
Figure 2: Analytical decision tree for isomeric discrimination.
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide
Self-validating step: The use of thionyl chloride generates HCl gas; cessation of bubbling indicates conversion to acid chloride.
Activation: In a dry round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.[1]
Coupling: Re-dissolve the residue in dry DCM. Cool to 0°C.[1][3]
Addition: Add Cyclohexylamine (1.1 eq) and Triethylamine (2.0 eq) dropwise. Observation: White precipitate (Et₃N[1]·HCl) will form immediately.[1]
Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine), then Sat.[1] NaHCO₃ (to remove unreacted acid), then Brine.[1]
Purification: Dry over MgSO₄. Recrystallize from hot Ethanol/Water (9:1) to yield white needles.[1]
Acceptance Criteria: Target peak purity >98% (Area %). No peak should elute at the retention time of Isomer C (check using standard if available).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 448616929, N-Cyclohexyl-4-bromo-3-methylbenzamide.[1] Retrieved February 5, 2026 from [Link][1]
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives.[1][4] European Journal of Chemistry, 12(1), 109-116.[1] (Provides analogous characterization methods for methyl-substituted benzamides). [Link][1]
A Comparative Analysis of N-Cyclohexyl-4-bromo-3-methylbenzamide as a Potential Modulator of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmacology, the quest for novel therapeutic agents often begins with the synthesis and characterization of new chemical e...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary pharmacology, the quest for novel therapeutic agents often begins with the synthesis and characterization of new chemical entities. One such molecule, N-Cyclohexyl-4-bromo-3-methylbenzamide, presents a chemical scaffold suggestive of biological activity. While its specific targets remain to be fully elucidated, its structural features—a substituted benzamide core—point towards potential interactions with key physiological systems. This guide offers a comparative framework for investigating N-Cyclohexyl-4-bromo-3-methylbenzamide, postulating its potential role as a modulator of the endocannabinoid system. We will compare its hypothetical performance against well-established inhibitors of two primary components of this system: the Cannabinoid Receptor 1 (CB1) and the enzyme Fatty Acid Amide Hydrolase (FAAH).
Introduction to the Candidate and Comparator Compounds
N-Cyclohexyl-4-bromo-3-methylbenzamide is a synthetic compound with the molecular formula C14H18BrNO[1]. Its benzamide structure is a common motif in a wide array of pharmacologically active molecules. The presence of a bromine atom and a cyclohexyl group suggests that it may have been designed to confer specificity and potency for a particular biological target. Lacking extensive characterization in the public domain, this guide proposes a rational approach to unravelling its potential activities by comparing it with known modulators of the endocannabinoid system.
Our comparative analysis will focus on two key targets within this system:
Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor primarily expressed in the central nervous system, it is the main receptor for the psychoactive effects of cannabis and is endogenously activated by endocannabinoids like anandamide.[2]
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that is the primary catabolic enzyme for the endocannabinoid anandamide. Inhibition of FAAH leads to increased endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists.
To provide a robust comparison, we have selected three well-characterized inhibitors:
AM281: A potent and selective antagonist/inverse agonist of the CB1 receptor, with a high affinity for CB1 (Ki = 12 nM) and significantly lower affinity for the CB2 receptor (Ki = 4200 nM).[3][4]
URB597: A potent and selective inhibitor of FAAH, with IC50 values in the low nanomolar range (3 nM for human liver FAAH and 5 nM for rat brain FAAH).[5][6] It has demonstrated efficacy in animal models of pain and anxiety.[7]
PF-3845: An irreversible and selective inhibitor of FAAH (Ki = 0.23 µM), which acts by covalently modifying the enzyme's catalytic serine residue.[8][9] It is known to reduce inflammatory pain.[8]
Mechanistic Insights: The Endocannabinoid Signaling Pathway
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The signaling pathway involves the synthesis of endocannabinoids, their interaction with cannabinoid receptors, and their subsequent degradation.
Caption: Endocannabinoid signaling at the synapse.
Comparative Experimental Protocols
To ascertain the potential inhibitory activity of N-Cyclohexyl-4-bromo-3-methylbenzamide, two primary in vitro assays are proposed: a CB1 receptor binding assay and a FAAH enzymatic activity assay.
This assay determines the ability of N-Cyclohexyl-4-bromo-3-methylbenzamide to displace a known radiolabeled ligand from the CB1 receptor, thereby indicating its binding affinity.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize tissues known to express high levels of CB1 receptors (e.g., rodent brain) or cells overexpressing the human CB1 receptor in a cold lysis buffer.[10]
Centrifuge the homogenate at low speed to remove cellular debris.
Pellet the membranes from the supernatant by high-speed centrifugation.
Wash the membrane pellet and resuspend it in a suitable assay buffer.
Determine the protein concentration of the membrane preparation.
Binding Assay:
In a 96-well plate, add the prepared cell membranes to each well.[11]
Add increasing concentrations of N-Cyclohexyl-4-bromo-3-methylbenzamide or the reference compound, AM281.
For determining non-specific binding, add a high concentration of a known unlabeled CB1 ligand.
Initiate the binding reaction by adding a constant concentration of a suitable radioligand (e.g., [3H]CP55,940).
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]
Filtration and Detection:
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.[11]
Wash the filters with ice-cold buffer to remove unbound radioligand.
Dry the filters and add a scintillation cocktail.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.[3]
Caption: Workflow for CB1 receptor radioligand binding assay.
This assay measures the ability of N-Cyclohexyl-4-bromo-3-methylbenzamide to inhibit the enzymatic activity of FAAH.
Step-by-Step Methodology:
Enzyme and Substrate Preparation:
Use a commercially available FAAH inhibitor screening assay kit containing recombinant human FAAH and a suitable non-fluorescent substrate.[12]
Prepare the FAAH enzyme and substrate solutions according to the manufacturer's instructions.
Inhibition Assay:
In a 96-well plate, add the FAAH enzyme solution to each well.
Add increasing concentrations of N-Cyclohexyl-4-bromo-3-methylbenzamide or the reference inhibitors, URB597 and PF-3845.
Include a control with no inhibitor (100% activity) and a background control with no enzyme.
Pre-incubate the enzyme with the inhibitors for a specified time.
Enzymatic Reaction and Detection:
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.
Stop the reaction according to the kit's protocol.
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
Data Analysis:
Subtract the background fluorescence from all readings.
Calculate the percentage of FAAH activity for each inhibitor concentration relative to the no-inhibitor control.
Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of the inhibitor that reduces FAAH activity by 50%) by non-linear regression.
Caption: Workflow for FAAH enzymatic activity assay.
Hypothetical Comparative Data
The following table presents plausible, hypothetical data for the inhibitory activities of N-Cyclohexyl-4-bromo-3-methylbenzamide compared to the known inhibitors. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
This guide provides a comprehensive framework for the initial characterization of N-Cyclohexyl-4-bromo-3-methylbenzamide as a potential modulator of the endocannabinoid system. By comparing its hypothetical inhibitory profile against well-established CB1 receptor antagonists and FAAH inhibitors, researchers can systematically evaluate its potency and selectivity. The detailed experimental protocols offer a clear path for conducting these comparative studies, and the illustrative data provides a context for interpreting the results. Should N-Cyclohexyl-4-bromo-3-methylbenzamide demonstrate significant and selective activity against either the CB1 receptor or FAAH, it could represent a valuable new tool for research and a potential lead compound for the development of novel therapeutics targeting the endocannabinoid system.
References
Pleskachev, V. G., et al. The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. International Journal of Molecular Sciences. 2020;21(14):4884. [Link]
Al-Hayani, A. A., et al. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. 2011;162(8):1747-1759. [Link]
Catani, V. M., & Gasperi, V. Assay of CB1 Receptor Binding. Methods in Molecular Biology. 2016;1412:43-52. [Link]
Gatley, S. J., et al. Design and synthesis of the CB1 selective cannabinoid antagonist AM281: a potential human SPECT ligand. Journal of Neurochemistry. 1998;70(1):405-411. [Link]
Morales, P., et al. Effects of the selective CB1R antagonist AM281 on the protective efficiency of anandamide (AEA). ResearchGate. 2018. [Link]
Celtarys. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Celtarys. Accessed February 5, 2026. [Link]
Piomelli, D., et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. 2006;12(1):21-38. [Link]
Fichna, J., et al. Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Frontiers in Pharmacology. 2017;8:567. [Link]
Pharmaffiliates. N-Cyclohexyl-4-bromo-3-methylbenzamide. Pharmaffiliates. Accessed February 5, 2026. [Link]
Zarrindast, M. R., et al. AM281, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit. Iranian Journal of Pharmaceutical Research. 2011;10(4):857-863. [Link]
Wangngae, S., et al. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. 2017. [Link]
Ahn, K., et al. Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. 2008;105(35):12838-12843. [Link]
Wikipedia. Cannabinoid receptor antagonist. Wikipedia. Accessed February 5, 2026. [Link]
PubChem. 4-bromo-N-cyclohexylbenzamide. PubChem. Accessed February 5, 2026. [Link]
BMG Labtech. Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Accessed February 5, 2026. [Link]
McReynolds, C. B., et al. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. 2018;3(10):14264-14272. [Link]
Saario, S. M., et al. Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. 2006;49(20):6158-6161. [Link]
Withey, J. M., & Bajic, A. Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. 2014;91(10):1713-1715. [Link]
Pan, B., et al. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. International Journal of Molecular Sciences. 2020;21(18):6785. [Link]
Khajeh, A., et al. Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience. 2021;12(15):2839-2851. [Link]
MDPI. N,N-Diethyl-3-methylbenzamide. MDPI. Accessed February 5, 2026. [Link]
PubChem. 4-bromo-N-(cyclohexylmethylideneamino)benzamide. PubChem. Accessed February 5, 2026. [Link]
Withey, J. M., & Bajic, A. Operationally Simple Synthesis of N, N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. ResearchGate. 2014. [Link]
PubChem. N-benzyl-3-bromo-4-butoxy-N-methylbenzamide. PubChem. Accessed February 5, 2026. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Cyclohexyl-4-bromo-3-methylbenzamide
For: Researchers, scientists, and drug development professionals This guide provides a comprehensive framework for assessing the cross-reactivity of the novel benzamide derivative, N-Cyclohexyl-4-bromo-3-methylbenzamide....
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel benzamide derivative, N-Cyclohexyl-4-bromo-3-methylbenzamide. In the absence of extensive public data on this specific compound, we will operate under the informed hypothesis that its primary biological target class is the Histone Deacetylase (HDAC) family of enzymes. This assumption is based on the well-documented activity of various benzamide derivatives as HDAC inhibitors.[1][2][3][4][5]
This document will guide you through a systematic and robust workflow, from initial in silico predictions to detailed in vitro validation assays, enabling a thorough evaluation of the compound's selectivity and potential off-target liabilities. The principles and methodologies described herein are broadly applicable to the characterization of novel chemical entities.
The Imperative of Early Cross-Reactivity Assessment
Off-target interactions of small molecules are a leading cause of drug candidate attrition during preclinical and clinical development, contributing to unforeseen toxicities and diminished efficacy.[6][7] A comprehensive understanding of a compound's selectivity profile early in the discovery process is therefore not merely advantageous, but essential for mitigating risk and making informed decisions about which candidates to advance.[8] This guide is designed to provide a robust, self-validating system for such an assessment.
A Systematic Approach to Profiling N-Cyclohexyl-4-bromo-3-methylbenzamide
Our investigation into the cross-reactivity of N-Cyclohexyl-4-bromo-3-methylbenzamide will follow a tiered approach, beginning with computational predictions to identify a broad range of potential off-targets. These predictions will then inform the selection of a panel of in vitro assays to experimentally validate and quantify these interactions.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Part 1: In Silico Profiling - Predicting the Interaction Landscape
The initial step in our cross-reactivity assessment is to leverage computational tools to predict the likely biological targets of N-Cyclohexyl-4-bromo-3-methylbenzamide.[9][10] This in silico approach provides a cost-effective and rapid means to cast a wide net and identify potential off-targets for subsequent experimental validation.[6][11]
Physicochemical Properties Prediction
Before target prediction, it is crucial to estimate the compound's physicochemical properties, as these can influence its biological activity and "drug-likeness". Various online tools can be used for this purpose.[2][12][13]
SMILES Notation for N-Cyclohexyl-4-bromo-3-methylbenzamide:
CC1=C(C(=CC=C1)Br)C(=O)NC2CCCCC2
Table 1: Predicted Physicochemical Properties of N-Cyclohexyl-4-bromo-3-methylbenzamide
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
296.21 g/mol
Influences absorption and distribution.
logP
~4.5
Indicates lipophilicity, affecting membrane permeability and solubility.
Polar Surface Area (PSA)
~29.1 Ų
Influences cell permeability.
Hydrogen Bond Donors
1
Affects binding interactions and solubility.
Hydrogen Bond Acceptors
1
Affects binding interactions and solubility.
Off-Target Prediction
We will utilize publicly available, validated web servers to predict the potential biological targets of our compound based on its structural similarity to known bioactive molecules.
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures against a database of known ligands.[14]
SuperPred: This web server predicts the therapeutic class (ATC code) and target classes of a compound using a machine learning model based on molecular fingerprints.[11][15][16][17]
Hypothetical Output from In Silico Target Prediction:
Based on the benzamide and N-cyclohexyl moieties, these tools would likely predict a range of potential targets, including:
Enzymes: Histone Deacetylases (HDACs), Cytochrome P450s (CYPs), various kinases.
Prepare a serial dilution of N-Cyclohexyl-4-bromo-3-methylbenzamide in HDAC assay buffer.
In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound dilutions or controls.
Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
Incubate for 60 minutes at 37°C.
Add the developer solution to stop the reaction and generate the fluorescent signal.
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cross-Reactivity Panel: A Multi-faceted Approach
We will now assess the activity of N-Cyclohexyl-4-bromo-3-methylbenzamide against a panel of representative off-targets predicted by our in silico analysis.
1. GPCR Binding Assays
Radioligand binding assays are a sensitive method to determine the affinity of a compound for a specific receptor.[11]
Cell membranes expressing human Dopamine D2 receptors.
[³H]-Spiperone (radioligand).
Haloperidol (competing ligand for non-specific binding).
Assay buffer.
N-Cyclohexyl-4-bromo-3-methylbenzamide.
Glass fiber filter mats.
Scintillation cocktail and counter.
Procedure:
In a 96-well plate, combine the D2 receptor membranes, [³H]-Spiperone, and varying concentrations of N-Cyclohexyl-4-bromo-3-methylbenzamide.
For total binding, omit the test compound. For non-specific binding, add an excess of haloperidol.
Incubate at room temperature for 90 minutes.
Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer.
Place the filter mats in scintillation vials with scintillation cocktail.
Quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the percent inhibition of specific binding at each concentration of the test compound.
Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
A similar protocol would be followed for other GPCRs of interest, such as the Serotonin 5-HT2A receptor, using an appropriate radioligand (e.g., [³H]-Ketanserin).[10]
2. Kinome Profiling
To assess for broad activity against protein kinases, a kinome-wide profiling service is often employed. These services typically screen a compound at a fixed concentration against a large panel of kinases.
Methodology: Kinase Panel Screening
N-Cyclohexyl-4-bromo-3-methylbenzamide would be submitted to a commercial provider for screening at a concentration of 1 µM and 10 µM against a panel of several hundred kinases.
The results are typically reported as percent inhibition relative to a control. Significant inhibition (e.g., >50%) would warrant follow-up IC50 determination for the specific kinases.
3. Safety Pharmacology Assays
hERG Potassium Channel Assay: Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias. An automated patch-clamp assay is the industry standard for assessing hERG liability.[1][4][13][16]
Cytochrome P450 (CYP) Inhibition Assays: Assessing the potential for drug-drug interactions by determining the inhibitory effect on major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a regulatory requirement.[7][21]
These assays are typically conducted by specialized contract research organizations (CROs) following standardized protocols.
4. Tubulin Polymerization Assay
Given that some benzamides are known to target tubulin, it is prudent to include an assay to assess this potential interaction.[9][20][21]
Protocol: In Vitro Tubulin Polymerization Assay [6][14]
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
Prepare dilutions of the test compound and controls in polymerization buffer.
In a pre-warmed 384-well plate, add the tubulin solution.
Add the test compound or controls to the respective wells.
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
Data Analysis:
Plot absorbance versus time to generate polymerization curves.
Compare the polymerization curve in the presence of N-Cyclohexyl-4-bromo-3-methylbenzamide to the vehicle control, paclitaxel, and colchicine to determine if it inhibits or promotes tubulin polymerization.
Caption: Workflow for the in vitro experimental validation of cross-reactivity.
Part 3: Data Interpretation and Comparative Analysis
The data generated from the in vitro assays will allow for a quantitative comparison of the compound's potency against its primary target versus its activity at various off-targets.
Table 2: Hypothetical Cross-Reactivity Profile of N-Cyclohexyl-4-bromo-3-methylbenzamide
Target
Assay Type
Result (IC50 or Ki)
Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
HDAC1 (Primary)
Enzyme Inhibition
50 nM
-
HDAC2
Enzyme Inhibition
75 nM
1.5
HDAC6
Enzyme Inhibition
>10,000 nM
>200
Dopamine D2 Receptor
Radioligand Binding
2,500 nM
50
Serotonin 5-HT2A Receptor
Radioligand Binding
8,000 nM
160
Kinase Panel (selected hit)
Enzyme Inhibition
5,000 nM
100
hERG Channel
Electrophysiology
>30,000 nM
>600
CYP3A4
Enzyme Inhibition
15,000 nM
300
Tubulin
Polymerization Assay
No significant effect
-
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the acceptable window depends on the therapeutic indication and the nature of the off-target.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of N-Cyclohexyl-4-bromo-3-methylbenzamide. By integrating in silico prediction with a well-designed panel of in vitro assays, researchers can build a detailed selectivity profile of this novel compound. This early and thorough characterization is paramount for identifying potential liabilities and guiding the optimization of lead candidates, ultimately increasing the probability of success in the challenging journey of drug development.
References
Daina, A., Michielin, O., and Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucl. Acids Res. 47(W1), W357-W364. Available at: [Link]
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., and Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Res. 42(Web Server issue), W32-W38. Available at: [Link]
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. Available at: [Link]
Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. The American journal of psychiatry, 158(3), 360–369. Available at: [Link]
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Shoichet, B. K., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. Available at: [Link]
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature biotechnology, 25(1), 84–90. Available at: [Link]
Miteva, M. A., Violas, S., & Villoutreix, B. O. (2010). In silico approaches to predict ADME-Tox properties of small organic molecules. Journal of computer-aided molecular design, 24(4), 253–262. Available at: [Link]
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2005). Prediction of drug metabolism and interactions on the basis of in vitro investigations. Basic & clinical pharmacology & toxicology, 96(3), 167–175. Available at: [Link]
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. Available at: [Link]
Nickel, J., Gohlke, B. O., Erehman, J., Perna, A. M., & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(Web Server issue), W26–W31. Available at: [Link]
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. (2022). Journal of Medicinal Chemistry. Available at: [Link]
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
SuperPred. (n.d.). Retrieved February 5, 2026, from [Link]
Critical Importance of Early Safety Screening in Drug Development. (2024, February 7). YouTube. Retrieved February 5, 2026, from [Link]
In silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI. Available at: [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Available at: [Link]
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Available at: [Link]
Allosteric modulation of G protein-coupled receptor signaling. (n.d.). Frontiers. Retrieved February 5, 2026, from [Link]
We hope SwissTargetPrediction has been useful for your research. If so, please cite the following articles. (n.d.). Retrieved February 5, 2026, from [Link]
SuperPred: drug classification and target prediction. (2025). ResearchGate. Available at: [Link]
Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. (2024, February 12). YouTube. Retrieved February 5, 2026, from [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available at: [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PubMed. Available at: [Link]
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. (2020). Journal of Medicinal Chemistry. Available at: [Link]
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis. Retrieved February 5, 2026, from [Link]
N-Cyclohexylbenzamide. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. Retrieved February 5, 2026, from [Link]
N-Cyclohexyl 4-bromo-3-methoxybenzamide, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 5, 2026, from [Link]
N-Benzyl 4-bromo-3-methylbenzamide. (n.d.). Pharmaffiliates. Retrieved February 5, 2026, from [Link]
CAS No : 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. (n.d.). Pharmaffiliates. Retrieved February 5, 2026, from [Link]
Dopamine receptor D2. (2024, January 29). In Wikipedia. Retrieved February 5, 2026, from [Link]
GPCRs-Targeted Drug Discovery Europe. (n.d.). Retrieved February 5, 2026, from [Link]
SuperPred 3.0: drug classification and target prediction—a machine learning approach. (2022). PMC. Available at: [Link]
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved February 5, 2026, from [Link]
CYP inhibition assays. (n.d.). Eurofins Discovery. Retrieved February 5, 2026, from [Link]
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. (2018). ResearchGate. Available at: [Link]
Everything we know about the 5-HT2A (serotonin) receptor. (2022, May 4). REPROCELL. Retrieved February 5, 2026, from [Link]
hERG Safety. (n.d.). Cyprotex. Retrieved February 5, 2026, from [Link]
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). DiscoverX. Retrieved February 5, 2026, from [Link]
hERG Serum Shift Assay. (n.d.). Charles River. Retrieved February 5, 2026, from [Link]
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC. Retrieved February 5, 2026, from [Link]
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). DiscoverX. Retrieved February 5, 2026, from [Link]
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023, March 21). YouTube. Retrieved February 5, 2026, from [Link]
A Comparative Guide to N-Cyclohexyl-4-bromo-3-methylbenzamide Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparison of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs, offering insights for researchers and professionals in drug development. While direct peer-reviewed studies on a broad ser...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs, offering insights for researchers and professionals in drug development. While direct peer-reviewed studies on a broad series of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs are limited, this document synthesizes data from closely related N-substituted benzamide structures to project structure-activity relationships (SAR) and guide future research. We will delve into their potential as kinase inhibitors and anti-inflammatory agents, supported by experimental data from analogous compounds.
Introduction: The N-Substituted Benzamide Scaffold
The N-substituted benzamide core is a versatile scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. These compounds have demonstrated a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The specific substitutions on both the benzoyl ring and the amide nitrogen are critical in determining the pharmacological profile of these molecules. The subject of this guide, N-Cyclohexyl-4-bromo-3-methylbenzamide, with its distinct substitution pattern, presents an intriguing starting point for the exploration of new therapeutic leads. While this specific compound is commercially available, extensive public-domain research on its analogs is not yet prevalent[1]. This guide, therefore, draws parallels from closely related structures to build a predictive comparison.
Synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide Analogs
The synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide and its analogs can be achieved through standard amidation reactions. A general and reliable method involves the coupling of a substituted benzoic acid with the corresponding amine.
A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. Typically, thionyl chloride is used for the formation of the acid chloride. An alternative one-pot synthesis can be employed using a coupling agent such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which facilitates the amide bond formation under mild conditions[2]. This method is advantageous as the byproducts are water-soluble, simplifying purification[2].
Another effective method involves the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, which then reacts with the amine to form the amide. This approach is often carried out at room temperature and provides good yields[3].
Below is a generalized synthetic workflow for the preparation of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs.
Caption: Generalized synthetic workflow for N-Cyclohexyl-4-bromo-3-methylbenzamide analogs.
Comparative Analysis of Biological Activity
In the absence of direct data for N-Cyclohexyl-4-bromo-3-methylbenzamide analogs, we can infer potential activities by examining structurally similar compounds. The most relevant data comes from studies on N-cyclopropyl-3-methylbenzamides as p38 MAPK inhibitors and N-[4-(alkyl)cyclohexyl]-substituted benzamides as anti-inflammatory agents.
Potential as p38 MAPK Inhibitors
A study on N-cyclopropyl-3-methylbenzamide-benzophenone hybrids revealed potent p38α MAPK inhibitory activity[4]. The substitution of the N-cyclohexyl group with a smaller N-cyclopropyl ring in these analogs suggests that the N-alkyl substituent plays a crucial role in binding to the kinase. One particular compound from this series, 10g , displayed a p38α MAPK inhibitory activity with an IC50 of 0.027 μM[4]. This indicates that N-alkyl-3-methylbenzamides are a promising scaffold for p38 MAPK inhibition. It is plausible that N-Cyclohexyl-4-bromo-3-methylbenzamide analogs could also exhibit inhibitory activity against p38 MAPK, a key regulator of inflammatory responses.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by N-Cyclohexylbenzamide analogs.
Anti-inflammatory and Analgesic Potential
Research into N-[4-(alkyl)cyclohexyl]-substituted benzamides has demonstrated their anti-inflammatory and analgesic properties[5]. This suggests that the N-cyclohexyl moiety is favorable for these activities. The introduction of a bromo and a methyl group on the benzoyl ring of N-Cyclohexyl-4-bromo-3-methylbenzamide would further modulate these properties through electronic and steric effects. The bromo-substituent, being an electron-withdrawing group, can influence the electronic distribution of the aromatic ring and potentially enhance binding to target proteins.
Potential as Histone Deacetylase (HDAC) Inhibitors
Benzamide derivatives are a known class of histone deacetylase (HDAC) inhibitors[6][7][8]. The general structure of benzamide HDAC inhibitors consists of a zinc-binding group (the benzamide carbonyl), a linker, and a cap group that interacts with the surface of the enzyme. In N-Cyclohexyl-4-bromo-3-methylbenzamide, the substituted benzamide could act as the zinc-binding group, and the cyclohexyl moiety as the cap group. The activity of such compounds would be highly dependent on the specific interactions within the HDAC active site. Molecular docking studies on other benzamide derivatives have shown that the carbonyl group of the benzamide forms a stable interaction with the Zn2+ ion in the catalytic domain[6].
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, we can propose the following SAR for N-Cyclohexyl-4-bromo-3-methylbenzamide analogs:
N-Alkyl Group: The nature of the N-alkyl substituent is critical. While N-cyclopropyl shows high potency for p38 MAPK inhibition, the larger N-cyclohexyl group is associated with anti-inflammatory and analgesic effects. It is likely that the size and conformation of this group influence selectivity and potency towards different targets.
Benzoyl Ring Substituents:
Bromo Group (Position 4): The halogen at position 4 can participate in halogen bonding and alter the electronic properties of the ring, potentially enhancing target affinity.
Methyl Group (Position 3): The methyl group provides steric bulk and can influence the orientation of the molecule within the binding pocket. Its position is likely to be important for selectivity.
Amide Bond: The amide bond is a key feature, likely involved in hydrogen bonding interactions with the target protein.
The following table summarizes the key structural features and their potential impact on biological activity.
Structural Feature
Modification
Potential Impact on Biological Activity
Supporting Evidence from Analogs
N-Substituent
Cyclohexyl vs. Cyclopropyl
Potentially shifts activity between anti-inflammatory/analgesic and p38 MAPK inhibition.
N-cyclopropyl analogs are potent p38 MAPK inhibitors[4]. N-cyclohexyl analogs show anti-inflammatory activity.
4-Position of Benzoyl Ring
Bromo vs. other halogens or H
Influences electronic properties and potential for halogen bonding, affecting target affinity.
Bromo-substituted compounds often exhibit good biological activity.
3-Position of Benzoyl Ring
Methyl vs. other alkyls or H
Steric hindrance and lipophilicity changes can affect binding and selectivity.
The 3-methyl group is present in potent N-cyclopropyl p38 MAPK inhibitors.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the potential activities of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs.
p38α MAPK Inhibition Assay
This protocol is based on a typical ELISA-based assay to measure the inhibition of p38α MAPK activity.
Objective: To determine the in vitro inhibitory activity of test compounds against p38α mitogen-activated protein kinase.
Materials:
Recombinant human p38α MAPK
ATP
Kinase assay buffer
Substrate peptide (e.g., ATF2)
Anti-phospho-substrate antibody
HRP-conjugated secondary antibody
TMB substrate
Stop solution (e.g., 2N H₂SO₄)
96-well microplate
Plate reader
Procedure:
Add 50 µL of kinase buffer containing the test compound at various concentrations to the wells of a 96-well plate.
Add 25 µL of a solution containing the substrate peptide and ATP to each well.
Initiate the reaction by adding 25 µL of recombinant p38α MAPK solution.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding 50 µL of stop solution.
Wash the plate three times with wash buffer.
Add 100 µL of the anti-phospho-substrate antibody and incubate at room temperature for 1 hour.
Wash the plate three times with wash buffer.
Add 100 µL of the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
Wash the plate three times with wash buffer.
Add 100 µL of TMB substrate and incubate in the dark until color develops.
Add 100 µL of stop solution to quench the reaction.
Read the absorbance at 450 nm using a microplate reader.
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Experimental workflow for the p38α MAPK inhibition assay.
In Vitro Anti-Inflammatory Assay: Albumin Denaturation Inhibition
This assay is a simple and cost-effective method to screen for anti-inflammatory activity.
Objective: To evaluate the ability of test compounds to inhibit protein denaturation, a hallmark of inflammation.
Materials:
Bovine serum albumin (BSA) or egg albumin
Phosphate buffered saline (PBS), pH 6.4
Test compounds
Reference standard (e.g., Diclofenac sodium)
Water bath
Spectrophotometer
Procedure:
Prepare a 0.2% w/v solution of albumin in PBS.
Prepare various concentrations of the test compounds and the reference standard.
To 5 mL of the albumin solution, add 0.5 mL of the test compound or standard solution.
A control group consists of 5 mL of albumin solution and 0.5 mL of PBS.
Incubate the mixtures at 37°C for 20 minutes.
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
Cool the solutions to room temperature.
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
Calculate the percentage of inhibition of denaturation.
Conclusion and Future Directions
While direct experimental data on a series of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs is not yet widely available, this comparative guide, based on structurally related compounds, provides a strong foundation for initiating research in this area. The available evidence suggests that this scaffold holds promise for the development of novel p38 MAPK inhibitors and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of N-Cyclohexyl-4-bromo-3-methylbenzamide analogs. Key areas of investigation should include:
Varying the N-alkyl substituent: Exploring a range of cyclic and acyclic alkyl groups to optimize potency and selectivity.
Modifying the benzoyl ring substitution: Investigating the effects of different halogens at position 4 and various alkyl or alkoxy groups at position 3.
Comprehensive biological profiling: Screening analogs against a panel of kinases and in various in vitro and in vivo models of inflammation.
By leveraging the insights provided in this guide, researchers can strategically design and synthesize novel N-substituted benzamide analogs with the potential to become next-generation therapeutic agents.
References
PubMed. (2015). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (1995). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Retrieved from [Link]
PubMed. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. MDPI. Retrieved from [Link]
Google Patents. (1999). Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. Google Patents.
ResearchGate. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]
MDPI. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]
PubMed. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2017). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. National Center for Biotechnology Information. Retrieved from [Link]
The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]
Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide. Pharmaffiliates. Retrieved from [Link]
PubMed. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2017). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. Retrieved from [Link]
PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Center for Biotechnology Information. Retrieved from [Link]
Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Pendidikan Kimia. Retrieved from [Link]
PubMed. (2010). Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK. National Center for Biotechnology Information. Retrieved from [Link]
SciELO Cuba. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. Retrieved from [Link]
MDPI. (2020). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]
[1][2][3] Executive Summary N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a halogenated organic amide.[1][2] For disposal purposes, it must be classified as Hazardous Halogenated Organic Waste .[3] Critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
N-Cyclohexyl-4-bromo-3-methylbenzamide (CAS: 1020252-80-5) is a halogenated organic amide.[1][2] For disposal purposes, it must be classified as Hazardous Halogenated Organic Waste .[3]
Critical Directives:
DO NOT dispose of down the drain.[4][5] This compound poses long-term aquatic toxicity risks and is strictly regulated in wastewater.
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable.[3][4] Commingling increases disposal costs significantly.
MANDATORY: Incineration is the required destruction method.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity to ensure correct segregation.[3]
Property
Specification
Chemical Name
N-Cyclohexyl-4-bromo-3-methylbenzamide
CAS Number
1020252-80-5
Molecular Formula
C₁₄H₁₈BrNO
Molecular Weight
296.20 g/mol
Physical State
Solid (White to off-white powder)
Solubility
Low in water; Soluble in DMSO, Methanol, DCM
RCRA Classification
Non-listed specific; Regulated as Halogenated Organic
H315/H319: Causes skin and serious eye irritation.[6][7]
H413: May cause long-lasting harmful effects to aquatic life.
Waste Characterization & Segregation Logic
Proper segregation is the single most effective safety and cost-control measure in chemical disposal.
The "Halogen Rule"
Because this molecule contains a Bromine (Br) atom, it must be segregated into the Halogenated Waste Stream .[3]
Why? Halogenated compounds require high-temperature incineration with specific scrubbers to prevent the formation of dioxins and acid gases (HBr).
Cost Impact: Mixing halogenated waste with non-halogenated waste (e.g., pure acetone) reclassifies the entire container as halogenated, often tripling disposal costs.[3]
Decision Logic: Waste Stream Assignment
Figure 1: Decision matrix for segregating N-Cyclohexyl-4-bromo-3-methylbenzamide waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, degraded samples, or excess synthesis product.[3]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
Transfer: Transfer the solid carefully using a disposable spatula to avoid dust generation.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "N-Cyclohexyl-4-bromo-3-methylbenzamide" (Do not use abbreviations).[1][8]
Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stocks.[3]
Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., no chloroform in polystyrene).[3]
Segregation: Pour into the Halogenated Solvent carboy (typically designated with a green label or tag).
Note: Even if dissolved in methanol (non-halogenated), the presence of the brominated solute technically makes the solution a halogenated waste stream for incineration purposes.[3]
Volume Tracking: Log the volume and concentration on the carboy's log sheet.
Protocol C: Contaminated Debris
Applicability: Syringes, gloves, paper towels, and weigh boats.[3]
Sharps: Needles contaminated with the compound must go into a rigid Red Sharps Container.
Soft Debris:
Place in a clear hazardous waste bag (thick gauge).
If the debris is heavily soaked or has free liquid, double-bag it.[3]
Label as "Debris contaminated with Halogenated Organics."
Emergency Response: Spills & Exposure[6]
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[3][5] Use a P95 dust mask if handling powder outside a fume hood.
Spill Cleanup Workflow
Figure 2: Operational workflow for managing accidental spills.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.[3]
Generator Status: Most R&D labs are "Small Quantity Generators" (SQG).
Waste Coding: While not explicitly P-listed, it is often coded as D001 (if in flammable solvent) or regulated under state-specific codes for halogenated organics.[1][3]
Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1] Ensure your waste hauler provides a Certificate of Destruction .
References
Pharmaffiliates. (2023). N-Cyclohexyl-4-bromo-3-methylbenzamide Product Data and CAS Verification. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes and Halogenated Organic Listings. Retrieved from [Link]
Washington State University EHS. (2023).[5] Laboratory Waste Management Guide: Halogenated Solvents. Retrieved from [Link][1][3][5]
Temple University EHS. (2023). Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from [Link][1][3]